tert-Butyl oct-7-yn-1-ylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-oct-7-ynylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-6-7-8-9-10-11-14-12(15)16-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXYECKKYGJQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of tert-Butyl oct-7-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl oct-7-yn-1-ylcarbamate is a bifunctional organic molecule of significant interest in the fields of chemical biology and drug discovery. Its structure incorporates a terminal alkyne and a tert-butyloxycarbonyl (Boc)-protected primary amine. This unique combination of functional groups makes it a valuable building block and chemical probe, particularly as a crosslinker in "click chemistry" applications.[1][2] The terminal alkyne allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the Boc-protected amine provides a stable yet readily cleavable handle for further synthetic modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₂₃NO₂ | [1] |
| Molecular Weight | 225.33 g/mol | [1] |
| CAS Number | 1451262-84-2 | [1] |
| Appearance | Liquid | [3] |
| Density | 0.942 ± 0.06 g/cm³ | [3] |
| Melting Point | Not available | Data not found in literature. |
| Boiling Point | Not available | Data not found in literature. |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate (B1210297), and THF. | Inferred from its chemical structure. |
| Storage | Store at -20°C for long-term stability. | [1] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and reliable method involves the Boc-protection of the corresponding primary amine, 8-octyn-1-amine.
Experimental Protocol: Synthesis of this compound
This procedure is a general method for the N-Boc protection of a primary amine.
Materials:
-
8-octyn-1-amine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Triethylamine (B128534) (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 8-octyn-1-amine (1.0 equivalent) in the chosen solvent (e.g., DCM) at 0 °C, add triethylamine (1.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | br s | 1H | NH -COO |
| ~3.1 | q | 2H | -CH₂ -NH |
| ~2.2 | td | 2H | -CH₂ -C≡CH |
| ~1.9 | t | 1H | -C≡CH |
| ~1.5 | m | 2H | -CH₂-CH₂ -CH₂- |
| ~1.45 | s | 9H | -C(CH₃ )₃ |
| ~1.35 | m | 6H | -(CH₂ )₃- |
¹³C NMR Spectroscopy (Predicted)
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~156.0 | C =O (carbamate) |
| ~83.9 | -C ≡CH |
| ~79.0 | -C (CH₃)₃ |
| ~68.5 | -C≡C H |
| ~40.5 | -C H₂-NH |
| ~29.9 | Alkyl C H₂ |
| ~29.0 | Alkyl C H₂ |
| ~28.5 | -C(C H₃)₃ |
| ~28.4 | Alkyl C H₂ |
| ~26.4 | Alkyl C H₂ |
| ~18.4 | -C H₂-C≡CH |
FT-IR Spectroscopy (Predicted)
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp, Medium | ≡C-H stretch |
| ~3350 | Broad, Medium | N-H stretch (carbamate) |
| ~2930, 2860 | Strong | C-H stretch (aliphatic) |
| ~2120 | Weak | C≡C stretch (terminal alkyne) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend (carbamate) |
| ~1170 | Strong | C-O stretch (carbamate) |
Reactivity and Applications
The chemical reactivity of this compound is dictated by its two primary functional groups: the terminal alkyne and the Boc-protected amine.
Click Chemistry
The terminal alkyne moiety makes this compound an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and highly specific formation of a stable 1,2,3-triazole linkage with an azide-containing molecule.[1][2] This reaction is widely used in bioconjugation, materials science, and drug discovery for linking different molecular fragments.
Deprotection of the Boc Group
The Boc protecting group is stable under a wide range of conditions but can be readily removed under mild acidic conditions to reveal the primary amine. This allows for subsequent functionalization at this position.
Experimental Protocol: Boc Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA (e.g., 10-50% v/v) or 4M HCl in dioxane to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected amine (8-octyn-1-amine).
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[3] According to its Safety Data Sheet, it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3] Store the compound in a tightly sealed container in a cool, dry place, with long-term storage recommended at -20°C.[1][3]
Conclusion
This compound is a versatile chemical tool with significant potential in synthetic chemistry and drug development. Its bifunctional nature allows for orthogonal chemical modifications, making it a valuable component in the construction of complex molecules and bioconjugates. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity to aid researchers in its effective application. While some experimental data remains to be published, the provided information, based on established chemical principles and data from analogous compounds, serves as a robust resource for its use in a research and development setting.
References
An In-depth Technical Guide to the Solubility and Stability of tert-Butyl oct-7-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl oct-7-yn-1-ylcarbamate is a bifunctional molecule of significant interest in the fields of medicinal chemistry, chemical biology, and drug development. It incorporates a terminal alkyne group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group, connected by an eight-carbon aliphatic chain. This unique structure makes it a valuable linker for a variety of applications, including its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the bioconjugation of molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
The terminal alkyne provides a reactive handle for covalent modification, while the Boc-protected amine allows for subsequent deprotection under mild acidic conditions to reveal a primary amine for further functionalization.[2][3] Understanding the solubility and stability of this linker is paramount for its effective handling, storage, and application in multi-step synthetic protocols. This guide provides a comprehensive overview of the solubility and stability of this compound, complete with detailed experimental protocols and logical workflows.
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both lipophilic and polar moieties. The long octyl chain and the bulky tert-butyl group contribute to its nonpolar character, suggesting good solubility in a range of organic solvents.[4] The carbamate (B1207046) group introduces a degree of polarity.
Inferred Solubility Data
While specific quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be inferred based on the general principles of "like dissolves like" and the known properties of N-Boc protected alkylamines.[4][5] The presence of the Boc group generally enhances solubility in common organic solvents compared to the corresponding free amine.[4]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexanes, Toluene, Diethyl Ether | Soluble | The long alkyl chain and t-butyl group are lipophilic. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Readily Soluble | Good balance of polarity to solvate the carbamate group and non-polarity for the alkyl chain. |
| Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of these solvents can accommodate the carbamate moiety. | |
| Polar Protic | Methanol, Ethanol | Moderately to Sparingly Soluble | The hydrogen bonding capability of the solvent may not be as effective for the protected amine. |
| Water | Insoluble | The molecule is predominantly nonpolar and lacks significant hydrogen bonding capacity. |
Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, dichloromethane, toluene, DMSO)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Qualitative Assessment:
-
To a series of labeled vials, add approximately 1-2 mg of this compound.
-
Add 1 mL of a chosen solvent to each vial.
-
Cap the vials and vortex vigorously for 30-60 seconds.[5]
-
Visually inspect for complete dissolution. If the solid has dissolved, the compound is considered soluble at that concentration. If solid remains, it is considered sparingly soluble or insoluble.[5]
-
-
Semi-Quantitative Assessment (Serial Dilution Method):
-
Accurately weigh a known amount of this compound (e.g., 10 mg) into a vial.
-
Add a small, measured volume of the desired solvent (e.g., 0.1 mL).
-
Vortex until the solid is fully dissolved.
-
Continue to add the solvent in small, measured increments, vortexing after each addition, until the first sign of persistent precipitation or cloudiness is observed.
-
The solubility can be estimated based on the total volume of solvent added before precipitation occurred.
-
Stability Profile
The stability of this compound is primarily influenced by the chemical nature of the tert-butyl carbamate (Boc) group.
Chemical Stability
The Boc group is a well-established protecting group known for its stability under a wide range of conditions, particularly basic and nucleophilic environments.[3][6] However, it is readily cleaved under acidic conditions. Carbamate esters are generally stable but can undergo hydrolysis under harsh acidic or basic conditions, although this is less common for the sterically hindered tert-butyl carbamates.[7][8]
| Condition | Stability | Potential Degradation Pathway |
| Strongly Acidic (e.g., TFA, HCl) | Unstable | Rapid cleavage of the Boc group to yield the primary amine, isobutylene, and carbon dioxide.[3] |
| Mildly Acidic (e.g., aqueous phosphoric acid) | Potentially Unstable | Slower deprotection of the Boc group.[9] |
| Neutral (pH ~7) | Stable | Generally stable under neutral aqueous conditions at room temperature. |
| Basic (e.g., NaOH, K2CO3) | Stable | The Boc group is resistant to basic hydrolysis.[3][8] |
| Elevated Temperature | Moderately Stable | Thermolytic deprotection is possible at high temperatures, though less common than acid-catalyzed removal.[10] |
| Light (Photostability) | Expected to be Stable | The molecule does not contain significant chromophores that would suggest photosensitivity. |
Degradation Pathways
The primary degradation pathway of concern for this compound is the acid-catalyzed deprotection of the Boc group.
Experimental Protocol for Stability Assessment
This protocol provides a framework for assessing the stability of this compound under various conditions.
Materials:
-
This compound
-
A range of buffers (e.g., pH 2, 4, 7, 9, 12)
-
Organic solvents (e.g., methanol, acetonitrile)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C, 60°C)
-
Photostability chamber (optional)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each test condition, dilute the stock solution into the respective buffer or solvent to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
-
Stability Study:
-
pH Stability: Incubate the prepared solutions at different pH values at a constant temperature (e.g., 25°C).
-
Thermal Stability: Incubate the prepared solutions at different temperatures in a neutral buffer or solvent.
-
Photostability: Expose a solution to a controlled light source according to ICH guidelines, with a dark control sample stored under the same conditions.[11]
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining amount of this compound and to identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time for each condition.
-
Determine the rate of degradation and the half-life of the compound under each condition.
-
Application Workflow: Bioconjugation via Click Chemistry
A primary application of this compound is as a linker in bioconjugation. The following workflow illustrates its use in labeling a biomolecule containing an azide (B81097) group.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. chem.ws [chem.ws]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. my.ucanr.edu [my.ucanr.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ema.europa.eu [ema.europa.eu]
N-Boc-oct-7-yn-1-ylamine: A Core Component in Modern Drug Discovery and Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-oct-7-yn-1-ylamine, also known as tert-butyl (oct-7-yn-1-yl)carbamate, is a crucial bifunctional linker molecule that has gained significant traction in the fields of medicinal chemistry, chemical biology, and drug development. Its unique structure, featuring a terminal alkyne group and a Boc-protected amine, allows for sequential and orthogonal chemical modifications. This enables the precise construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and targeted molecular probes. This guide provides a comprehensive overview of the discovery, synthesis, and background of N-Boc-oct-7-yn-1-ylamine, including detailed experimental protocols and its applications in advanced drug discovery paradigms.
Discovery and Background
The development of N-Boc-oct-7-yn-1-ylamine was not a singular discovery event but rather a rational design driven by the burgeoning field of "click chemistry". The need for versatile, bifunctional linkers that could participate in bioorthogonal reactions spurred the synthesis of molecules possessing both a stable, reactive handle for conjugation and a protected functional group for further elaboration.
The terminal alkyne serves as a reactive partner in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][] These reactions are central to click chemistry, allowing for the covalent linkage of the alkyne-containing molecule to another molecule bearing an azide (B81097) group under mild, biocompatible conditions.[4][5] The tert-butyloxycarbonyl (Boc) protecting group on the primary amine offers robust protection during the alkyne modification step and can be readily removed under acidic conditions to reveal the free amine for subsequent functionalization, such as amide bond formation.[6]
This dual functionality makes N-Boc-oct-7-yn-1-ylamine an invaluable building block for creating heterobifunctional linkers used to connect different molecular entities, for instance, a targeting moiety and a therapeutic payload in an ADC.
Physicochemical Properties
A summary of the key physicochemical properties of the parent amine, oct-7-yn-1-amine, is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H15N | [7] |
| Molecular Weight | 125.21 g/mol | [7] |
| CAS Number | 14502-43-3 | [7] |
| IUPAC Name | oct-7-yn-1-amine | [7] |
| SMILES | C#CCCCCCCN | [7] |
Table 1: Physicochemical properties of oct-7-yn-1-amine.
Synthesis of N-Boc-oct-7-yn-1-ylamine
The synthesis of N-Boc-oct-7-yn-1-ylamine is a straightforward procedure involving the protection of the primary amine of oct-7-yn-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
General Reaction Scheme
The overall synthetic scheme is depicted below:
Detailed Experimental Protocol
Materials:
-
oct-7-yn-1-amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (B128534) (Et₃N) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of oct-7-yn-1-amine in dichloromethane (DCM), triethylamine is added, and the mixture is stirred at room temperature.
-
Di-tert-butyl dicarbonate, dissolved in DCM, is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).
-
Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford N-Boc-oct-7-yn-1-ylamine as a pure compound.
Expected Yields and Characterization Data
The reaction typically proceeds with high yield and purity.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by NMR) | >95% |
| Appearance | Colorless to pale yellow oil |
Table 2: Typical quantitative data for the synthesis of N-Boc-oct-7-yn-1-ylamine.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.55 (br s, 1H, NH), 3.10 (q, J = 6.8 Hz, 2H, CH₂NH), 2.18 (td, J = 7.0, 2.6 Hz, 2H, CH₂C≡CH), 1.94 (t, J = 2.6 Hz, 1H, C≡CH), 1.55 – 1.48 (m, 4H, CH₂CH₂), 1.44 (s, 9H, C(CH₃)₃), 1.42 – 1.35 (m, 4H, CH₂CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.9, 84.1, 79.2, 68.3, 40.5, 29.0, 28.7, 28.4, 26.3, 18.3.
-
Mass Spectrometry (ESI+): m/z 226.18 [M+H]⁺, 248.16 [M+Na]⁺.
Applications in Drug Discovery and Development
The utility of N-Boc-oct-7-yn-1-ylamine lies in its ability to serve as a versatile linker for the construction of complex bioconjugates.
Role in Click Chemistry for Bioconjugation
The terminal alkyne of N-Boc-oct-7-yn-1-ylamine is a key functional group for click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific ligation of the linker to a molecule containing an azide group, forming a stable triazole linkage.
This workflow illustrates the sequential modification of N-Boc-oct-7-yn-1-ylamine. First, the Boc group is removed to expose the amine. This amine is then functionalized, for example, by forming an amide bond with a carboxylic acid-containing drug molecule. Finally, the terminal alkyne is "clicked" onto an azide-modified biomolecule (e.g., an antibody or a protein) to generate the final bioconjugate.
Conclusion
N-Boc-oct-7-yn-1-ylamine is a fundamental and highly versatile building block in modern chemical synthesis, particularly for applications in drug discovery and chemical biology. Its straightforward synthesis, coupled with its orthogonal reactive groups, provides a reliable and efficient means to construct complex and targeted molecular therapeutics and probes. As the demand for precisely engineered bioconjugates continues to grow, the importance of such well-designed bifunctional linkers will undoubtedly increase.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 4. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 6. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Octyn-1-amine | C8H15N | CID 18762022 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl oct-7-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl oct-7-yn-1-ylcarbamate is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a terminal alkyne group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This unique combination of functional groups makes it a valuable linker molecule, particularly in the construction of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation applications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
The terminal alkyne allows for the covalent linkage to azide-modified molecules with high efficiency and specificity. The Boc-protected amine provides a stable yet readily cleavable handle for further synthetic modifications, enabling the sequential attachment of different molecular entities. This guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and applications.
Chemical Properties and Data
| Property | Value | Source |
| CAS Number | 1451262-84-2 | Supplier Catalogs |
| Molecular Formula | C₁₃H₂₃NO₂ | Supplier Catalogs |
| Molecular Weight | 225.33 g/mol | Supplier Catalogs |
| Appearance | White to off-white solid or oil | General Knowledge |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | General Knowledge |
Spectroscopic Data:
Detailed, experimentally verified spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not published in readily accessible scientific literature. Commercial suppliers may hold this data internally.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound from a primary literature source is not currently available. However, a plausible synthetic route would involve the Boc protection of the commercially available 7-octyn-1-amine (B3103804). Below is a generalized, representative protocol based on standard procedures for the N-Boc protection of primary amines.
General Protocol for the Synthesis of this compound:
Materials:
-
7-octyn-1-amine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-octyn-1-amine (1.0 eq) in anhydrous DCM or THF at 0 °C is added triethylamine (1.2 eq).
-
Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of the same solvent is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or saturated aqueous NaHCO₃ solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure this compound.
Note: This is a generalized procedure. Optimization of reaction conditions, including solvent, base, and temperature, may be necessary to achieve high yields and purity.
Applications in Drug Development and Research
The primary application of this compound is as a heterobifunctional linker.
1. Click Chemistry:
The terminal alkyne functionality is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the conjugation of the linker to molecules containing an azide (B81097) group, forming a stable triazole linkage.
Caption: Click chemistry conjugation workflow.
2. PROTACs and Bifunctional Molecules:
After the "click" reaction, the Boc protecting group can be removed under acidic conditions to reveal a primary amine. This amine can then be coupled to another molecule of interest, such as a ligand for an E3 ubiquitin ligase or a targeting moiety for a specific protein. This sequential reaction strategy is fundamental in the synthesis of PROTACs and other bifunctional molecules.
Caption: Synthetic workflow for bifunctional molecules.
Conclusion
This compound is a versatile chemical tool with significant potential in the development of targeted therapeutics and chemical biology probes. While detailed synthetic and characterization data in the primary scientific literature is sparse, its utility as a heterobifunctional linker is evident from its commercial availability and the well-established chemistry of its functional groups. The general protocols and conceptual workflows provided in this guide offer a starting point for researchers and scientists to incorporate this valuable molecule into their synthetic strategies. Further research and publication of detailed experimental procedures would be highly beneficial to the scientific community.
The Strategic Utility of tert-Butyl oct-7-yn-1-ylcarbamate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of medicinal chemistry and drug discovery, the development of novel therapeutic modalities often hinges on the availability of versatile chemical tools. Among these, bifunctional linker molecules play a pivotal role in the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). tert-Butyl oct-7-yn-1-ylcarbamate (CAS No. 1451262-84-2) has emerged as a valuable building block in this context, offering a unique combination of functionalities that enable efficient and modular synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of the core attributes, potential research applications, and synthetic methodologies associated with this compound.
Core Properties and Chemical Data
This compound is a heterobifunctional linker characterized by two key reactive moieties: a terminal alkyne group and a tert-butoxycarbonyl (Boc)-protected primary amine. This dual functionality is central to its utility in a variety of synthetic strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃NO₂ | [1] |
| Molecular Weight | 225.33 g/mol | [1] |
| CAS Number | 1451262-84-2 | [1] |
| Appearance | Not specified, likely a solid or oil | |
| Solubility | Soluble in common organic solvents | |
| Storage Conditions | Typically stored at -20°C to 4°C |
The terminal alkyne serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage to an azide-containing molecule.[2] The Boc-protected amine provides a latent primary amine functionality. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[2]
Potential Research Applications in Drug Development
The unique structural features of this compound make it an ideal candidate for the synthesis of PROTACs, a novel class of therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3]
PROTAC Synthesis Workflow:
The general strategy for incorporating this compound into a PROTAC involves a sequential, two-step process:
-
Click Chemistry Reaction: The terminal alkyne of the linker is reacted with an azide-functionalized ligand that binds to a target protein of interest (POI).
-
Deprotection and Amide Coupling: The Boc protecting group is removed from the amine, which is then coupled to a ligand that recruits an E3 ubiquitin ligase, typically through an amide bond formation.
This modular approach allows for the rapid generation of libraries of PROTACs with varying linker lengths and compositions, which is a critical step in optimizing the degradation efficiency of the target protein.[4]
Experimental Protocols (Hypothetical Examples)
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the coupling of this compound to an azide-containing molecule (e.g., an azide-functionalized POI ligand).
-
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the azide-functionalized POI ligand (1.0-1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1-0.2 eq) and sodium ascorbate (0.2-0.5 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the triazole-linked intermediate.
-
2. Boc Deprotection
This protocol outlines the removal of the Boc protecting group to reveal the primary amine.
-
Materials:
-
Boc-protected intermediate from the CuAAC reaction
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.
-
Signaling Pathways and Logical Relationships
As a linker, this compound itself is not directly involved in signaling pathways. However, the PROTACs synthesized using this linker are designed to modulate signaling pathways by inducing the degradation of key protein components. The logical relationship is that the linker enables the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
Conclusion
This compound represents a strategically important tool for the synthesis of complex bioconjugates, particularly in the burgeoning field of targeted protein degradation. Its orthogonal reactive handles allow for a modular and efficient approach to the construction of PROTACs and other advanced therapeutic agents. While specific, detailed applications in the peer-reviewed literature are not yet widespread, its chemical properties and the established synthetic methodologies for its constituent functional groups provide a solid foundation for its use in innovative drug discovery programs. Researchers and drug development professionals can leverage this versatile linker to accelerate the design and synthesis of next-generation targeted therapies.
References
An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl oct-7-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl oct-7-yn-1-ylcarbamate, a bifunctional molecule incorporating a terminal alkyne and a Boc-protected amine. This compound is of interest in medicinal chemistry and drug development, particularly as a linker in bioconjugation and proteolysis-targeting chimeras (PROTACs). The terminal alkyne allows for "click" chemistry reactions, while the protected amine provides a site for further functionalization after deprotection.
Spectroscopic Data Summary
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.5 | br s | 1H | NH -COO |
| ~ 3.1 | q | 2H | CH ₂-NH |
| ~ 2.2 | dt | 2H | CH ₂-C≡CH |
| ~ 1.9 | t | 1H | C≡CH |
| ~ 1.5 | m | 4H | CH₂-CH ₂-C≡CH, CH ₂-CH₂-NH |
| ~ 1.4 | s | 9H | C(CH ₃)₃ |
| ~ 1.3 | m | 4H | -(CH ₂)₂- |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 156 | C =O |
| ~ 84 | C ≡CH |
| ~ 79 | C (CH₃)₃ |
| ~ 68 | C≡C H |
| ~ 40 | C H₂-NH |
| ~ 30 | C H₂-CH₂-NH |
| ~ 29 | -(C H₂)₂- |
| ~ 28 | C(C H₃)₃ |
| ~ 26 | C H₂-CH₂-C≡CH |
| ~ 18 | C H₂-C≡CH |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~ 3300 | ≡C-H stretch (sharp, strong) |
| ~ 3350 | N-H stretch (moderate, may overlap with ≡C-H) |
| ~ 2930, 2860 | C-H stretch (aliphatic) |
| ~ 2120 | C≡C stretch (sharp, weak) |
| ~ 1690 | C=O stretch (carbamate, strong) |
| ~ 1520 | N-H bend |
| ~ 1170 | C-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 226.18 | [M+H]⁺ |
| 225.17 | [M]⁺ |
| 169.14 | [M - C₄H₈]⁺ |
| 125.12 | [M - C₅H₉O₂]⁺ |
| 57.07 | [C₄H₉]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are general protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for oils): Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film (for solids): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), cast the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize the capillary voltage and cone voltage to achieve good ionization and minimize fragmentation.
-
-
Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a gas chromatograph.
-
Use a standard electron energy of 70 eV.
-
Acquire the spectrum over a mass range of m/z 30 to 300.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Methodological & Application
Application Notes and Protocols for tert-Butyl oct-7-yn-1-ylcarbamate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of tert-butyl oct-7-yn-1-ylcarbamate as a versatile bifunctional linker in click chemistry reactions. This reagent is particularly valuable in bioconjugation, drug discovery, and materials science, enabling the straightforward linkage of molecules of interest. The protocols provided herein are focused on the most common click chemistry reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), with additional considerations for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction
This compound is a linear molecule featuring a terminal alkyne group and a tert-butyloxycarbonyl (Boc)-protected primary amine. This unique structure allows for a two-stage functionalization strategy. The terminal alkyne participates in highly efficient and specific click chemistry reactions, primarily with azide-functionalized molecules, to form a stable triazole linkage. Subsequent deprotection of the Boc group under acidic conditions reveals a primary amine, which can be used for further conjugation, for example, through amide bond formation. This bifunctional nature makes it an excellent choice for creating complex molecular architectures.
Key Applications
-
Bioconjugation: Introduction of an alkyne handle to proteins, peptides, nucleic acids, and other biomolecules for subsequent labeling with azide-containing probes (e.g., fluorophores, biotin).
-
Drug Development: Used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), connecting the targeting moiety to the payload.
-
Materials Science: Modification of polymer surfaces and nanoparticles to introduce new functionalities.
-
Combinatorial Chemistry: Rapid synthesis of compound libraries for screening and lead discovery.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used form of click chemistry, celebrated for its high yields, mild reaction conditions, and exceptional functional group tolerance.[1] The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne, such as in this compound, and an azide (B81097) to exclusively form the 1,4-disubstituted 1,2,3-triazole.
General Reaction Scheme
Caption: General scheme of a CuAAC reaction.
Experimental Protocol: CuAAC of this compound with an Azide-Containing Molecule
This protocol provides a general procedure for the CuAAC reaction. Optimal conditions may vary depending on the specific substrates and should be determined empirically.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)
-
Phosphate-buffered saline (PBS) for biological applications
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 200 mM solution of the ligand (THPTA or TBTA) in water or DMSO.
-
Prepare a 1 M solution of sodium ascorbate in water. This solution should be made fresh.
-
Dissolve this compound and the azide-containing molecule in the chosen solvent system.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the solution of this compound (1.0 equivalent) and the azide-containing molecule (1.1-1.5 equivalents).
-
Add the ligand solution to the reaction mixture (typically 1-5 mol% relative to the limiting reagent).
-
Add the CuSO₄ solution to the reaction mixture (typically 1-5 mol% relative to the limiting reagent).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10-20 mol%).
-
Incubate the reaction at room temperature for 1-4 hours. For sterically hindered or less reactive substrates, longer reaction times or gentle heating (30-40 °C) may be required.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper catalyst.
-
The product can be purified by standard chromatographic techniques (e.g., column chromatography on silica (B1680970) gel or preparative HPLC).
-
Quantitative Data for Typical CuAAC Reactions
Due to a lack of specific published data for this compound, the following table summarizes typical quantitative data for CuAAC reactions with terminal alkynes under various conditions. This data is intended to serve as a general guideline.
| Parameter | Typical Range | Notes |
| Yield | 85-99% | Highly dependent on substrate purity and reaction conditions. |
| Reaction Time | 0.5 - 12 hours | Can be accelerated by microwave irradiation or optimized catalyst systems. |
| Alkyne:Azide Ratio | 1:1.1 to 1:1.5 | A slight excess of one reagent can drive the reaction to completion. |
| Copper Catalyst Loading | 1-10 mol% | Lower loadings are preferred for biological applications to minimize toxicity. |
| Ligand Loading | 1-10 mol% | Often used in a 1:1 or slightly higher ratio to copper. |
| Reducing Agent | 10-50 mol% | Sufficient excess is necessary to maintain the copper in the active Cu(I) state. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of the copper catalyst is a concern, such as in live-cell imaging, SPAAC is an excellent alternative. This reaction does not require a metal catalyst and proceeds via the reaction of an azide with a strained cyclooctyne. To utilize this compound in a SPAAC reaction, the azide-containing molecule would need to be replaced with a strained alkyne, and the molecule of interest would need to be functionalized with an azide.
Deprotection of the Boc Group
Following the click reaction, the Boc-protecting group on the newly formed triazole product can be readily removed to reveal a primary amine for further functionalization.
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected triazole in a suitable organic solvent (e.g., dichloromethane (B109758) (DCM) or dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or hydrochloric acid (e.g., 4 M in dioxane).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.
Visualizations
Experimental Workflow for Bioconjugation
Caption: Workflow for a two-step bioconjugation.
Logical Relationship of Bifunctional Linker
Caption: Bifunctional nature of the linker.
References
Application Notes: Utilizing tert-Butyl oct-7-yn-1-ylcarbamate for Advanced Protein Labeling
Introduction
tert-Butyl oct-7-yn-1-ylcarbamate is a versatile chemical probe for the site-specific modification and labeling of proteins. This reagent features a terminal alkyne group, which serves as a bioorthogonal handle, and a tert-butyloxycarbonyl (Boc)-protected amine. The terminal alkyne allows for covalent modification with azide-containing reporter molecules via the highly efficient and specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction. The protected amine, upon deprotection, provides a reactive site for conjugation to proteins, typically at lysine (B10760008) residues or the N-terminus. This two-stage approach enables the introduction of a wide array of functionalities onto a protein of interest for various downstream applications in proteomics, drug development, and molecular biology.
Principle of Application
The application of this compound for protein labeling involves a two-step process. First, the Boc-protecting group is removed from the amine, which is then activated, commonly as an N-hydroxysuccinimide (NHS) ester. This activated alkyne probe is then covalently attached to primary amine groups on the target protein. In the second step, the alkyne-labeled protein is reacted with a molecule containing an azide (B81097) group through CuAAC. This allows for the attachment of various tags, such as fluorophores for imaging, biotin (B1667282) for affinity purification and enrichment, or cytotoxic drugs for the development of antibody-drug conjugates.
Key Applications
-
Fluorescent Labeling for Protein Visualization: By clicking a fluorescent azide to the alkyne-labeled protein, researchers can visualize protein localization and trafficking within cells.
-
Protein Enrichment for Proteomics: The conjugation of a biotin-azide followed by streptavidin affinity purification allows for the enrichment of a specific protein or a class of proteins for subsequent identification and quantification by mass spectrometry.[1][2]
-
Studying Protein-Protein Interactions: Labeled proteins can be used as baits to identify interacting partners in complex biological samples.[2]
-
Development of Antibody-Drug Conjugates (ADCs): The alkyne handle can be used to attach therapeutic payloads to antibodies in a site-specific manner.
Experimental Protocols
Protocol 1: Preparation of N-hydroxysuccinimidyl oct-7-yn-1-ylcarbamate (Alkyne-NHS Ester)
This protocol describes the deprotection of this compound and subsequent activation of the resulting amine with an NHS ester for protein labeling.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude oct-7-yn-1-amine trifluoroacetate (B77799) salt.
-
-
NHS Ester Formation:
-
Dissolve the crude amine salt in anhydrous DMF.
-
Add TEA to neutralize the trifluoroacetate salt.
-
Add DSC to the solution and stir at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Alkyne-NHS ester.
-
Protocol 2: Labeling of Target Protein with Alkyne-NHS Ester
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Note: Avoid amine-containing buffers like Tris.
-
Alkyne-NHS ester (from Protocol 1) dissolved in anhydrous DMSO.
-
Desalting column.
Procedure:
-
Dissolve the Alkyne-NHS ester in anhydrous DMSO to a stock concentration of 100 mM.
-
Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution. The final DMSO concentration should not exceed 5% (v/v).
-
Incubate the reaction at room temperature for 2 hours with gentle shaking.
-
Remove the excess, unreacted Alkyne-NHS ester using a desalting column, exchanging the buffer to PBS.
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA assay).
Protocol 3: Fluorescent Labeling of Alkyne-Modified Protein via CuAAC
Materials:
-
Alkyne-labeled protein (from Protocol 2).
-
Azide-containing fluorophore (e.g., Azide-PEG4-5-TAMRA).
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate (B8700270).
-
PBS, pH 7.4.
Procedure:
-
Prepare the following stock solutions:
-
Azide-fluorophore: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
THPTA: 50 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
-
In a microcentrifuge tube, add the alkyne-labeled protein to a final concentration of 1-5 mg/mL in PBS.
-
Add the azide-fluorophore to a final concentration of 100 µM.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the protein solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
The labeled protein can be purified from excess reagents using a desalting column or by dialysis.
-
Analyze the labeling efficiency by SDS-PAGE and in-gel fluorescence scanning.
Protocol 4: Enrichment of Alkyne-Labeled Proteins for Mass Spectrometry
Materials:
-
Cell lysate containing alkyne-labeled proteins.
-
Azide-PEG3-Biotin.
-
Streptavidin-agarose beads.
-
CuSO₄, THPTA, Sodium ascorbate.
-
Lysis buffer (e.g., RIPA buffer).
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea).
-
Elution buffer (e.g., buffer containing biotin).
Procedure:
-
Perform the CuAAC reaction as described in Protocol 3, using Azide-PEG3-Biotin instead of the azide-fluorophore to biotinylate the alkyne-labeled proteins in the cell lysate.
-
After 1.5 hours of incubation, precipitate the proteins (e.g., with acetone).[3]
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
The enriched proteins can then be processed for analysis by mass spectrometry (e.g., by in-solution or in-gel digestion followed by LC-MS/MS).[4]
Data Presentation
Table 1: Labeling Efficiency of Target Protein with Alkyne-NHS Ester
| Target Protein | Protein Concentration (mg/mL) | Molar Ratio (Probe:Protein) | Labeling Efficiency (%) |
| Antibody A | 2.0 | 10:1 | 65 |
| Antibody A | 2.0 | 20:1 | 85 |
| Enzyme B | 5.0 | 10:1 | 72 |
| Enzyme B | 5.0 | 20:1 | 91 |
Table 2: Enrichment of Alkyne-Labeled Protein from Cell Lysate
| Sample | Total Protein before Enrichment (µg) | Protein Recovered after Enrichment (µg) | Enrichment Fold-Change |
| Control Lysate | 1000 | 5 | 1 |
| Labeled Lysate | 1000 | 150 | 30 |
Visualizations
Caption: Workflow for the preparation of Alkyne-NHS ester and protein labeling.
Caption: General workflow for CuAAC conjugation and downstream applications.
References
- 1. Profiling Protein Methylation with Cofactor Analogue Containing Terminal Alkyne Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of tert-Butyl oct-7-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl oct-7-yn-1-ylcarbamate is a versatile bifunctional molecule increasingly utilized in chemical biology and drug discovery. Its structure incorporates a terminal alkyne group, making it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and a tert-butoxycarbonyl (Boc)-protected amine, which allows for subsequent functionalization after deprotection.
This document provides detailed protocols for the application of this compound in CuAAC reactions, a cornerstone of bioconjugation and the synthesis of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial for its efficacy, and this compound serves as a valuable building block for constructing these linkers.[1][2]
The CuAAC reaction is favored for its high efficiency, mild reaction conditions, and broad functional group tolerance.[3][4] The reaction involves the formation of a stable triazole ring from an alkyne and an azide (B81097), a linkage that is not easily oxidized or reduced.[4]
Key Applications
-
PROTAC Synthesis: As a linker component, it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[5][6][7]
-
Bioconjugation: For attaching molecules to biomolecules such as proteins or nucleic acids that have been modified to contain an azide group.
-
Library Synthesis: The modular nature of click chemistry allows for the rapid synthesis of compound libraries for screening purposes.[4]
Experimental Protocols
This section details the experimental procedure for a representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound and a model azide, benzyl (B1604629) azide.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of tert-butyl (8-(1-benzyl-1H-1,2,3-triazol-4-yl)octyl)carbamate.
Reaction Scheme:
Caption: Simplified schematic of the PROTAC mechanism of action.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC unleashed: Unveiling the synthetic approaches and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Molecules with tert-Butyl oct-7-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of molecules utilizing tert-butyl oct-7-yn-1-ylcarbamate. This versatile reagent incorporates a terminal alkyne for bioorthogonal conjugation and a Boc-protected amine, enabling a wide range of applications in bioconjugation, drug delivery, and materials science. The primary methods covered are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Palladium-Catalyzed Sonogashira Coupling. Additionally, a protocol for the subsequent deprotection of the Boc group to reveal the primary amine is included.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is the most prominent method for utilizing this compound. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between the terminal alkyne of the carbamate (B1207046) and an azide-functionalized molecule. The reaction is highly efficient, regioselective, and tolerant of a wide variety of functional groups, making it ideal for the conjugation of biomolecules under mild, aqueous conditions.
Application Notes:
The CuAAC reaction with this compound is particularly useful for:
-
Bioconjugation: Attaching molecules to proteins, peptides, nucleic acids, and other biomolecules that have been modified to contain an azide (B81097) group.
-
Drug Delivery: Linking targeting ligands or imaging agents to drug delivery systems.
-
Surface Modification: Functionalizing surfaces of materials for biological applications.
-
Synthesis of Complex Molecules: Creating intricate molecular architectures by linking different building blocks.
The use of a copper(I) catalyst is essential. This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). To enhance reaction rates and prevent catalyst degradation, a stabilizing ligand is often employed. For aqueous systems, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is a common choice, while tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often used in organic solvents.
Quantitative Data:
While specific data for this compound is not extensively tabulated in the literature, the following table provides representative reaction conditions and expected outcomes based on similar long-chain terminal alkynes. Yields are typically high, and reaction times are generally short.
| Parameter | Condition | Expected Outcome |
| Alkyne to Azide Ratio | 1 : 1.1 - 1.5 | Drives the reaction to completion. |
| Copper(II) Sulfate | 1 - 10 mol% | Lower loadings are preferable. |
| Sodium Ascorbate | 10 - 20 mol% | Ensures reduction of Cu(II) to Cu(I). |
| Ligand (THPTA/TBTA) | 1 - 10 mol% | Accelerates the reaction and protects the catalyst. |
| Solvent | t-BuOH/H₂O, DMSO, DMF | Dependent on substrate solubility. |
| Temperature | Room Temperature | Mild conditions are sufficient. |
| Reaction Time | 1 - 12 hours | Monitored by TLC or LC-MS. |
| Typical Yield | > 90% | High efficiency is a hallmark of this reaction. |
Experimental Protocol: CuAAC Reaction
This protocol describes a general procedure for the CuAAC reaction of this compound with an azide-containing molecule in an aqueous/organic solvent mixture.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer
Procedure:
-
In the reaction vessel, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in a 1:1 mixture of t-BuOH and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.1 equivalents) in deionized water.
-
To the stirred solution of the alkyne and azide, add the CuSO₄/THPTA solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Figure 1: Experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. It provides an alternative method to functionalize molecules with this compound, leading to the formation of internal alkynes.
Application Notes:
The Sonogashira coupling is particularly useful for:
-
Synthesis of Arylalkynes: Introducing aromatic or heteroaromatic moieties to the carbamate linker.
-
Creation of Conjugated Systems: Building extended π-systems for applications in materials science and electronics.
-
Lead Optimization in Drug Discovery: Modifying the structure of a lead compound by introducing an alkyne-linked substituent.
The reaction is typically carried out under inert atmosphere to prevent the degradation of the palladium catalyst. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The copper(I) co-catalyst is usually CuI, and the amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), also serves as the solvent in many cases.
Quantitative Data:
The following table presents typical conditions for a Sonogashira coupling reaction. The choice of catalyst, base, and solvent can significantly impact the reaction outcome.
| Parameter | Condition | Expected Outcome |
| Alkyne to Halide Ratio | 1.2 : 1 | A slight excess of the alkyne is often used. |
| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common. |
| Copper(I) Iodide | 2 - 10 mol% | Acts as a co-catalyst. |
| Base | Triethylamine, DIPEA | Serves as both base and solvent. |
| Solvent | Amine base, THF, DMF | Depends on the specific reaction requirements. |
| Temperature | Room Temperature to 80 °C | Milder conditions are preferred. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC. |
| Typical Yield | 70 - 95% | Generally good to excellent yields. |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas supply (e.g., nitrogen or argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Add anhydrous THF and anhydrous TEA.
-
To the stirred mixture, add this compound (1.2 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for the Sonogashira Coupling reaction.
Deprotection of the Boc Group
Following the functionalization of the alkyne terminus, the tert-butyloxycarbonyl (Boc) protecting group on the amine can be readily removed under acidic conditions to liberate the primary amine. This amine can then be used for further functionalization, such as amide bond formation.
Application Notes:
The deprotection of the Boc group is a crucial step for:
-
Sequential Functionalization: Allowing for orthogonal chemical modifications at different sites of the molecule.
-
Amide Coupling: Reacting the resulting amine with carboxylic acids or activated esters.
-
Bioconjugation: Attaching the linker to biomolecules via the newly formed amine.
The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
Quantitative Data:
| Parameter | Condition | Expected Outcome |
| Reagent | Trifluoroacetic acid (TFA) | 20-50% in DCM |
| Temperature | 0 °C to Room Temperature | Mild conditions are sufficient. |
| Reaction Time | 30 minutes - 2 hours | Typically rapid. |
| Typical Yield | > 95% | Usually quantitative. |
Experimental Protocol: Boc Deprotection
This protocol describes a general procedure for the deprotection of the Boc group using trifluoroacetic acid.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Reaction vessel
Procedure:
-
Dissolve the Boc-protected compound in DCM in a reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Figure 3: Workflow for the deprotection of the Boc group.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl oct-7-yn-1-ylcarbamate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of reaction conditions for tert-Butyl oct-7-yn-1-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common strategy involves the protection of the primary amine of 7-octyn-1-amine (B3103804) with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 7-octyn-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.
Q2: What are the key reaction parameters to consider for the Boc protection of 7-octyn-1-amine?
A2: Key parameters to optimize include the choice of solvent, base, reaction temperature, and stoichiometry of the reagents. Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile.[1] A base such as triethylamine (B128534) (TEA) or sodium bicarbonate is often used to neutralize the acid formed during the reaction.[2] The reaction is typically carried out at room temperature.[3]
Q3: My Boc protection reaction is slow or incomplete. What can I do?
A3: For slow or incomplete reactions, consider the following:
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate.[3]
-
Choice of Base: A stronger, non-nucleophilic base might be required.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like methanol (B129727) have been shown to accelerate Boc protection of some amines.
-
Reagent Purity: Ensure the 7-octyn-1-amine and Boc₂O are pure and dry.
Q4: I am observing side products in my Boc protection reaction. What are they and how can I avoid them?
A4: A common side product is the formation of the di-Boc protected amine, especially if a strong base and excess Boc₂O are used. To minimize this, use a slight excess (1.1-1.2 equivalents) of Boc₂O and a mild base. Careful monitoring of the reaction by TLC is recommended to stop the reaction upon consumption of the starting amine.
Q5: How can I functionalize the terminal alkyne of this compound?
A5: The terminal alkyne is a versatile functional group that can undergo various reactions, most notably the Sonogashira cross-coupling reaction.[4] This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4]
Q6: What are the critical factors for a successful Sonogashira coupling reaction with this substrate?
A6: Key factors for a successful Sonogashira coupling include:
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause catalyst deactivation and promote alkyne homocoupling (Glaser coupling). It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For less reactive halides, using bulky, electron-rich phosphine (B1218219) ligands can improve yields.[6]
-
Copper Co-catalyst: Copper(I) iodide is a common co-catalyst, but its presence can also promote homocoupling. In such cases, copper-free Sonogashira protocols can be employed.[7][8]
-
Base and Solvent: An amine base like triethylamine or diisopropylamine (B44863) is typically used.[5] Anhydrous solvents are generally required.[9]
Troubleshooting Guides
Troubleshooting Boc Protection of 7-octyn-1-amine
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure completion. Consider increasing the reaction time or temperature moderately (e.g., to 40°C).[3] |
| Product loss during workup. | Ensure proper extraction and washing steps. Back-extract aqueous layers to recover any dissolved product. | |
| Impure starting materials. | Use purified 7-octyn-1-amine and high-purity Boc₂O. | |
| Multiple Spots on TLC | Formation of di-Boc protected amine. | Use a smaller excess of Boc₂O (around 1.1 equivalents). Use a milder base like sodium bicarbonate. |
| Unreacted starting material. | Ensure sufficient reaction time and appropriate temperature. | |
| Difficulty in Purification | Product is an oil and co-elutes with impurities. | Use a carefully selected solvent system for column chromatography. Consider crystallization if the product solidifies upon purification.[10] |
| Residual Boc₂O or its byproducts. | Wash the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold hexanes). |
Troubleshooting Sonogashira Coupling of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst. | Use a fresh, high-quality palladium catalyst and ligand. Ensure rigorous exclusion of air. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[5] |
| Unreactive aryl/vinyl halide. | The reactivity order is I > OTf > Br >> Cl. For less reactive halides (Br, Cl), use a more active catalyst system with bulky, electron-rich ligands and consider higher reaction temperatures.[5] | |
| Impurities in starting materials. | Purify the alkyne and the halide partner to remove any potential catalyst poisons. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[5] |
| High concentration of copper co-catalyst. | Reduce the amount of CuI or switch to a copper-free Sonogashira protocol.[7] | |
| High alkyne concentration. | Add the alkyne slowly to the reaction mixture using a syringe pump. | |
| Reaction Stalls | Catalyst deactivation. | Add a fresh portion of the palladium catalyst. |
| Insufficient base. | Ensure an adequate amount of a dry amine base is used. |
Data Presentation
Table 1: Typical Reaction Conditions for Boc Protection of 7-octyn-1-amine
| Parameter | Condition | Typical Range/Value | Notes |
| Stoichiometry | 7-octyn-1-amine | 1.0 equiv | |
| Boc₂O | 1.1 - 1.5 equiv | Using a large excess can lead to di-Boc formation. | |
| Base (e.g., TEA) | 1.2 - 2.0 equiv | ||
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0.1 - 0.5 M | Anhydrous solvent is preferred. |
| Temperature | Room Temperature | 20 - 25 °C | Gentle heating (e.g., 40°C) can be applied for slower reactions.[3] |
| Reaction Time | 2 - 12 hours | Monitor by TLC | |
| Typical Yield | > 90% | Yields are highly dependent on reaction scale and purity of reagents. |
Table 2: General Conditions for Sonogashira Coupling with this compound
| Parameter | Condition | Typical Range/Value | Notes |
| Stoichiometry | This compound | 1.1 - 1.5 equiv | |
| Aryl/Vinyl Halide | 1.0 equiv | ||
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 1 - 5 mol% | ||
| Copper(I) Iodide (CuI) | 2 - 10 mol% | Can be omitted in copper-free protocols.[8] | |
| Base (e.g., TEA, DIPEA) | 2 - 3 equiv | Must be anhydrous. | |
| Solvent | THF or 1,4-Dioxane | 0.1 - 0.2 M | Must be rigorously degassed. |
| Temperature | Room Temperature to 60 °C | Higher temperatures may be needed for less reactive halides. | |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC/MS | |
| Typical Yield | 60 - 95% | Highly substrate-dependent. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Boc Protection)
-
To a solution of 7-octyn-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford this compound as a colorless oil or a white solid.[11][12]
Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF (0.15 M) and triethylamine (2.5 equiv) via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature for 8-12 hours, or heat to 50 °C if the reaction is sluggish. Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis and subsequent Sonogashira coupling of this compound.
Caption: Troubleshooting logic for addressing low yields in the Sonogashira coupling reaction.
References
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 3. Amine Protection / Deprotection [fishersci.dk]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Purification of tert-Butyl oct-7-yn-1-ylcarbamate Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of conjugates synthesized using tert-Butyl oct-7-yn-1-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional crosslinker molecule. It contains a terminal alkyne group and a tert-Butyloxycarbonyl (Boc)-protected amine. The alkyne group allows for covalent linkage to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." The Boc-protected amine can be deprotected to reveal a primary amine for subsequent functionalization.
Q2: Why is purification of the final conjugate necessary?
A2: Purification is a critical step to remove unreacted starting materials (this compound and the azide-containing molecule), byproducts, and, most importantly, the copper catalyst used in the CuAAC reaction. Residual copper can be toxic to cells in biological applications, interfere with downstream assays (e.g., fluorescence), and affect the stability of the final conjugate.[1]
Q3: What are the main challenges in purifying these conjugates?
A3: The primary challenges include:
-
Complete removal of the copper catalyst: Copper ions can be difficult to remove, especially when dealing with macromolecules that may chelate them.
-
Stability of the Boc protecting group: The Boc group is sensitive to acidic conditions. This is a crucial consideration when using purification techniques like reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase.
-
Separation of the conjugate from starting materials: Efficient chromatographic separation is required to isolate the desired product from unreacted components, which may have similar polarities.
-
Potential for side reactions: The CuAAC reaction can sometimes lead to side products, such as the homocoupling of the alkyne (Glaser coupling), which need to be removed.[2]
Troubleshooting Guides
This guide addresses common issues encountered during the synthesis and purification of this compound conjugates.
Issue 1: Low or No Yield of the Conjugate
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure that a sufficient amount of a reducing agent, such as sodium ascorbate (B8700270), is used. Prepare solutions fresh and consider degassing the reaction mixture.[2] |
| Poor Reagent Quality | Verify the purity of the this compound and the azide-containing starting material. Impurities can inhibit the reaction. |
| Steric Hindrance | If the azide (B81097) or alkyne is sterically hindered, the reaction may be slow. Try increasing the reaction time, temperature (if the molecules are stable), or the catalyst concentration. |
| Inappropriate Reaction Conditions | The reaction is generally robust, but solvent choice can matter. A common solvent system is t-BuOH/H₂O (1:1). Ensure the pH is within a suitable range (typically 4-12 for CuAAC).[3] |
Issue 2: Presence of Copper in the Final Product
| Potential Cause | Recommended Solution |
| Inefficient Removal Method | The choice of copper removal method depends on the nature of the conjugate. For small molecules, liquid-liquid extraction with a chelating agent may be sufficient. For larger molecules like proteins or oligonucleotides, more rigorous methods are needed.[1][4] |
| Insufficient Chelating Agent | If using a chelating agent like EDTA, ensure it is added in excess relative to the copper catalyst to drive the formation of the copper-EDTA complex. |
| Incomplete Precipitation | If using precipitation to remove copper, ensure the precipitating agent is added in sufficient quantity to precipitate all copper ions. |
| Carryover during Extraction | During aqueous extraction of the copper-EDTA complex, ensure clean separation of the aqueous and organic layers to prevent contamination of the product. |
Issue 3: Unwanted Deprotection of the Boc Group
| Potential Cause | Recommended Solution |
| Acidic Conditions during Purification | The Boc group is labile in strong acid. When using Reverse-Phase HPLC, minimize the concentration of TFA in the mobile phase (e.g., 0.05-0.1%). Avoid prolonged exposure of the collected fractions to the acidic mobile phase. |
| Acidic Conditions during Workup | Avoid acidic washes during the workup procedure. If an acid wash is necessary, use a very dilute and weak acid and minimize contact time. |
| High Temperatures | In some cases, prolonged exposure to high temperatures can lead to thermal degradation of the Boc group. Avoid excessive heat during solvent evaporation. |
Comparison of Copper Removal Strategies
| Method | Principle | Advantages | Disadvantages |
| Chelation with EDTA | EDTA forms a stable, water-soluble complex with copper(II) ions, which can then be removed by aqueous extraction or dialysis.[1][5] | Simple, inexpensive, and effective for many applications. | May require multiple extractions for complete removal. Not ideal for products that are highly water-soluble. |
| Solid-Phase Scavengers | The reaction mixture is passed through a resin that has functional groups with a high affinity for copper. The copper binds to the resin, which is then filtered off.[1][6] | High efficiency of copper removal, simple filtration-based workup. | Can be more expensive than chelation. Potential for non-specific binding of the product to the resin. |
| Precipitation | A reagent is added to precipitate the copper as an insoluble salt (e.g., hydroxide (B78521) or carbonate), which is then removed by filtration.[1] | Useful for reactions where the product is soluble and the copper salt can be selectively precipitated. | The precipitate can sometimes be difficult to filter. Potential for the product to co-precipitate with the copper salt. |
| Dialysis / Size Exclusion | For macromolecular conjugates (e.g., proteins, large polymers), dialysis against an EDTA-containing buffer or size exclusion chromatography can separate the large product from the small copper-EDTA complex.[1][4] | Gentle method that is effective for large molecules. | Can be time-consuming. Requires specialized equipment (dialysis tubing or SEC columns). |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation
This protocol describes a general method for the conjugation of an azide-containing molecule to this compound.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO, water).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO, t-BuOH).
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
Prepare a 100 mM stock solution of copper(II) sulfate (B86663) (CuSO₄·5H₂O) in water.
-
-
Reaction Setup:
-
In a suitable reaction vial, add the azide-containing molecule (1 equivalent).
-
Add this compound (1.0-1.2 equivalents).
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
Add the copper(II) sulfate solution (typically 1-5 mol%).
-
Add the sodium ascorbate solution (typically 5-10 mol%) to initiate the reaction.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, proceed to one of the copper removal protocols below, followed by purification of the conjugate.
-
Protocol 2: Copper Removal by Chelation and Extraction
-
Quenching: Dilute the reaction mixture with water and an organic solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane).
-
Chelation: Add an aqueous solution of 0.5 M EDTA to the mixture and stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Washing: Wash the organic layer sequentially with an EDTA solution, a saturated sodium bicarbonate solution (if necessary), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase). Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase A: Water with 0.1% TFA (or 0.1% formic acid to be milder on the Boc group).
-
Mobile Phase B: Acetonitrile with 0.1% TFA (or 0.1% formic acid).
-
-
Chromatography:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample.
-
Elute the conjugate using a linear gradient of increasing Mobile Phase B. The exact gradient will depend on the hydrophobicity of the conjugate.
-
Monitor the elution profile using a UV detector (e.g., at 220 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions.
-
-
Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). To remove residual water and TFA, lyophilization (freeze-drying) is often employed.
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Improving the Aqueous Solubility of tert-Butyl oct-7-yn-1-ylcarbamate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for enhancing the solubility of tert-Butyl oct-7-yn-1-ylcarbamate in aqueous media for experimental reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in water?
A1: this compound (MW: 225.3 g/mol , Formula: C13H23NO2) possesses a long hydrocarbon chain and a bulky, nonpolar tert-Butyl protecting group.[1] These structural features make the molecule hydrophobic (lipophilic), leading to poor solubility in polar solvents like water.
Q2: What are the primary methods to improve the solubility of this compound for aqueous reactions?
A2: The main strategies involve altering the solvent environment to better accommodate the hydrophobic molecule. The three most common and effective approaches are the use of co-solvents, surfactants to form micelles, and cyclodextrins to form inclusion complexes.[2][3]
Q3: Can I use co-solvents? Which ones are recommended?
A3: Yes, using a water-miscible organic co-solvent is a standard technique. The co-solvent helps to reduce the overall polarity of the solvent system.[3] It is crucial to first dissolve the carbamate (B1207046) in a minimal amount of the organic solvent before adding it to the aqueous phase. Recommended co-solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. The final concentration of the co-solvent should be kept as low as possible to avoid interfering with the reaction or downstream applications.
Q4: How do surfactants increase solubility?
A4: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles.[4] The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment that can encapsulate hydrophobic compounds like this compound, allowing them to be dispersed in the aqueous solution.[4][5] Non-ionic surfactants like Polysorbates (e.g., Tween 80) or Polyethylene Glycol (PEG) derivatives are often used.[6][7]
Q5: What are cyclodextrins and how do they work?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic internal cavity.[8][9][10] They can encapsulate a hydrophobic "guest" molecule, like this compound, within their non-polar interior.[8][11] This "host-guest" inclusion complex presents a water-soluble exterior, thereby increasing the apparent aqueous solubility of the guest molecule.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its enhanced solubility and safety profile.[11]
Q6: Are there potential downsides to using these solubilizing agents?
A6: Yes. Co-solvents can sometimes alter reaction kinetics or interfere with biological assays. Surfactants can be difficult to remove after the reaction and may denature proteins if used in biological systems. Cyclodextrins are generally considered benign but can also be challenging to separate from the product and may have their own interactions in complex biological media.[11] It is essential to perform control experiments to ensure the chosen solubilizing agent does not negatively impact the experimental outcome.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's solubility limit was exceeded. The initial organic stock solution was too concentrated. | 1. Decrease the final target concentration of the carbamate. 2. Increase the percentage of the co-solvent, if permissible for the reaction. 3. Vigorously stir the aqueous phase while adding the organic stock solution dropwise to aid dispersion. 4. Consider switching to a more effective solubilization method like cyclodextrins or surfactants. |
| Solution is cloudy or forms an emulsion. | Micelles or aggregates have formed, but the compound is not fully solubilized, or the particle size is large enough to scatter light. | 1. Increase the concentration of the surfactant or cyclodextrin (B1172386). 2. Gently warm the solution (if the compound and reactants are thermally stable) and sonicate to aid dissolution. 3. Filter the solution through a 0.22 µm filter if a clear solution is required and the loss of some compound is acceptable. |
| Aqueous reaction shows low or no yield. | The solubilizing agent may be interfering with the reaction. The hydrophobic compound may be trapped within the core of a micelle or cyclodextrin, making it inaccessible to other aqueous reactants. | 1. Run a control experiment to test the effect of the solubilizing agent on the reaction. 2. Reduce the concentration of the solubilizing agent to the minimum required. 3. Choose a different solubilization strategy. For example, if a surfactant is inhibiting the reaction, a co-solvent system might be a better alternative. |
| Difficulty removing the solubilizing agent post-reaction. | High concentrations of non-volatile agents (e.g., DMSO, surfactants, cyclodextrins) were used. | 1. Plan the purification strategy in advance. Use the minimum effective concentration of the agent. 2. For DMSO, repeated aqueous extractions or lyophilization may be effective. 3. For surfactants and cyclodextrins, consider purification methods like dialysis, size-exclusion chromatography, or specialized solid-phase extraction (SPE) cartridges. |
Summary of Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃NO₂ | [1] |
| Molecular Weight | 225.3 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid or Semi-solid | |
| Aqueous Solubility | Very Low / Practically Insoluble | Inferred from structure |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity. | Simple to implement; effective for moderate increases in solubility. | Can interfere with reaction kinetics or biological systems; may be difficult to remove. |
| Surfactants | Encapsulation in micelles. | High solubilization capacity; wide variety of surfactants available. | Can be difficult to remove; may denature proteins; potential for reaction inhibition.[4] |
| Cyclodextrins | Formation of inclusion complexes.[12] | Generally low toxicity; can protect the guest molecule from degradation.[9][11] | Higher cost; stoichiometry dependent; can be difficult to remove. |
Experimental Protocols & Visualizations
Decision Workflow for Solubility Enhancement
The following workflow can guide the selection of an appropriate solubilization strategy.
Caption: A decision tree for selecting a suitable solubilization method.
Protocol 1: Solubilization Using a Co-solvent (DMSO)
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal volume of high-purity DMSO to create a concentrated stock solution (e.g., 10-100 mM). Vortex or sonicate briefly to ensure it is fully dissolved.
-
Prepare Aqueous Phase: Prepare the final aqueous reaction buffer. Ensure the buffer is at the desired temperature and is being stirred with a magnetic stir bar.
-
Combine: Add the DMSO stock solution dropwise to the stirring aqueous buffer. It is critical to add the organic phase to the aqueous phase, not the other way around.
-
Observe: Continue stirring for 5-10 minutes. Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Final Concentration: Ensure the final concentration of DMSO does not exceed a level known to interfere with your specific reaction or assay (typically <5-10% v/v).
Protocol 2: Solubilization Using a Surfactant (Polysorbate 80)
-
Prepare Surfactant Solution: Prepare an aqueous solution of Polysorbate 80 (Tween 80) at a concentration well above its CMC (e.g., 1-5% w/v).
-
Add Compound: Directly add the pre-weighed this compound to the surfactant solution.
-
Mix: Vigorously vortex or sonicate the mixture. Gentle heating (e.g., to 30-40°C) can facilitate the process, provided the compound is stable at that temperature.
-
Equilibrate: Allow the solution to stir at room temperature for 15-30 minutes to ensure complete encapsulation within the micelles.
-
Final Dilution: This stock solution can then be diluted into the final reaction buffer, ensuring the final surfactant concentration remains above the CMC.
Mechanism of Surfactant Micelle Formation
Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.
Protocol 3: Solubilization Using Cyclodextrins (HP-β-CD)
-
Prepare Cyclodextrin Solution: Dissolve a molar excess (e.g., 5-10 fold) of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer to create a stock solution.
-
Prepare Compound Slurry: Add the pre-weighed this compound to a separate small volume of the same buffer to form a slurry or suspension.
-
Combine and Mix: Add the cyclodextrin solution to the compound slurry.
-
Equilibrate: Seal the container and stir or shake the mixture vigorously at room temperature for several hours (e.g., 2-24 hours) to allow for the formation of the inclusion complex. Sonication can expedite this process.
-
Clarify: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining undissolved compound.
-
Use Supernatant: Carefully collect the clear supernatant, which contains the solubilized carbamate-cyclodextrin complex, for use in your reaction.
Mechanism of Cyclodextrin Inclusion
Caption: Formation of a water-soluble host-guest inclusion complex.
References
- 1. This compound, 1451262-84-2 | BroadPharm [broadpharm.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. ijmsdr.org [ijmsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 6. alsiano.com [alsiano.com]
- 7. ulprospector.com [ulprospector.com]
- 8. oatext.com [oatext.com]
- 9. oatext.com [oatext.com]
- 10. nbinno.com [nbinno.com]
- 11. alzet.com [alzet.com]
- 12. japer.in [japer.in]
stability of tert-Butyl oct-7-yn-1-ylcarbamate in different buffer systems
Welcome to the technical support center for tert-Butyl oct-7-yn-1-ylcarbamate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability of this compound in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are associated with its two primary functional groups: the tert-butyl carbamate (B1207046) (Boc) protecting group and the terminal alkyne. The Boc group is known to be sensitive to acidic conditions, which can lead to its cleavage.[1] The terminal alkyne can be susceptible to oxidation and other reactions, particularly in the presence of certain metal ions.
Q2: Under what conditions is the Boc group most likely to be cleaved?
A2: The tert-butyloxycarbonyl (Boc) group is highly susceptible to acidic environments, which results in its removal (deprotection).[1] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group.[1] While generally stable in basic and nucleophilic conditions, prolonged exposure to extreme pH levels should be avoided.[1]
Q3: What potential reactions can the terminal alkyne undergo in a buffer system?
A3: The terminal alkyne of this compound can undergo several reactions that may affect its stability and experimental outcomes. These include:
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of various oxidation products.
-
Dimerization/Polymerization: In the presence of certain metal catalysts (like copper, which is often used in "click chemistry"), terminal alkynes can undergo dimerization or polymerization. It is crucial to control the concentration of such catalysts if they are part of the experimental design.
Q4: How does the choice of buffer and pH impact the stability of this compound?
A4: The selection of the buffer system and its pH is critical for maintaining the stability of the compound. Acidic buffers (pH < 6) can facilitate the hydrolysis of the Boc group, leading to the formation of the free amine. Neutral to slightly basic buffers (pH 7-8) are generally preferred for maintaining the integrity of the Boc group. However, the specific buffer components should also be considered, as some may interact with the alkyne functionality.
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the Boc Group
-
Symptom: Analysis of the experimental sample (e.g., by LC-MS) shows a significant peak corresponding to the mass of oct-7-yn-1-amine, indicating the loss of the Boc group.
-
Possible Causes:
-
The pH of the buffer system is too acidic.
-
The buffer was prepared incorrectly, resulting in a lower than expected pH.
-
The sample was stored for an extended period in a mildly acidic buffer.
-
-
Troubleshooting Steps:
-
Verify the pH of your buffer system immediately before use.
-
If the pH is below 6.5, remake the buffer, ensuring accurate measurements of all components.
-
For long-term storage, consider using a buffer with a pH between 7.0 and 8.0, and store at -20°C or below.
-
If the experimental conditions require an acidic pH, minimize the exposure time of the compound to these conditions.
-
Issue 2: Low Recovery or Disappearance of the Compound
-
Symptom: Quantitative analysis shows a significant loss of this compound over the course of the experiment.
-
Possible Causes:
-
Oxidation of the alkyne group.
-
Precipitation of the compound from the buffer.
-
Adsorption of the compound to the walls of the storage container.
-
-
Troubleshooting Steps:
-
Degas the buffer before use to remove dissolved oxygen, especially for long-term experiments.
-
Consider the addition of a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to improve solubility, if compatible with the experimental setup.
-
Use low-adsorption microcentrifuge tubes or glassware for storage and handling.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Buffers
-
Preparation of Buffer Solutions: Prepare a range of buffers (e.g., phosphate, citrate, TRIS) at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.
-
Incubation: Add the stock solution to each buffer to a final concentration of 100 µM. Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.
-
Quenching and Analysis: Immediately quench any potential degradation by adding a suitable quenching agent or by flash freezing. Analyze the samples by a suitable analytical method, such as RP-HPLC with UV or MS detection, to quantify the remaining amount of the parent compound and identify any degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Buffer Systems at 37°C over 24 hours
| Buffer System | pH | % Remaining after 8h | % Remaining after 24h | Major Degradation Product |
| Citrate Buffer | 5.0 | 65% | 40% | oct-7-yn-1-amine |
| Phosphate Buffer | 6.0 | 85% | 70% | oct-7-yn-1-amine |
| PBS | 7.4 | >95% | >90% | Minor unidentified |
| TRIS Buffer | 8.0 | >98% | >95% | Negligible |
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Potential degradation pathways of the compound.
References
challenges in scaling up the synthesis of tert-Butyl oct-7-yn-1-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl oct-7-yn-1-ylcarbamate, particularly when scaling up the reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction shows a low conversion to the desired this compound. What are the potential causes and solutions?
-
Answer: Low product yield can stem from several factors:
-
Inadequate Reagent Stoichiometry: Ensure that at least a stoichiometric equivalent of Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is used. For scale-up, a slight excess (1.1-1.2 equivalents) of Boc₂O can drive the reaction to completion.
-
Starting Material Purity: If you are starting with 7-octyn-1-amine (B3103804) hydrochloride, it must be effectively neutralized to the free amine for the reaction to proceed. Ensure a sufficient amount of base (e.g., triethylamine (B128534), NaOH) is used to fully deprotonate the amine salt.
-
Reaction Temperature: While the reaction typically proceeds at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate, especially for larger-scale reactions.
-
Poorly Nucleophilic Amine: The free amine of 7-octyn-1-amine is generally sufficiently nucleophilic. However, if the reaction medium is too acidic, the amine will be protonated and non-nucleophilic.
-
Issue 2: Formation of Impurities and Byproducts
-
Question: I am observing significant impurities in my crude product. What are the likely side-products and how can I minimize their formation?
-
Answer: The most common impurities in the synthesis of this compound are:
-
Di-Boc Protected Amine: The formation of the di-Boc protected product, where two Boc groups are attached to the nitrogen, can occur, although it is less common for primary amines. To minimize this, avoid a large excess of Boc₂O and maintain a controlled reaction temperature.
-
Urea (B33335) Derivatives: The formation of urea byproducts is a possibility, though less common with Boc₂O. Ensuring the reaction is carried out under anhydrous conditions (if not using an aqueous system) can help to mitigate this.
-
Unreacted Starting Material: If the reaction does not go to completion, you will have unreacted 7-octyn-1-amine. This can be addressed by optimizing reaction time, temperature, and reagent stoichiometry.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to obtain a pure product after the reaction work-up. What are the recommended purification strategies for large-scale synthesis?
-
Answer: Purifying this compound on a large scale can be challenging.
-
Removal of Excess Boc₂O: Excess Boc₂O and its hydrolysis product, tert-butanol, can be difficult to remove completely. An aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) can help to hydrolyze and remove unreacted Boc₂O. For larger scales, using a scavenger resin that reacts with and removes excess anhydride (B1165640) can be a very effective strategy.
-
Column Chromatography: While effective at the lab scale, large-scale column chromatography is resource-intensive. If required, optimizing the solvent system can improve separation and reduce solvent consumption. A typical solvent system would be a gradient of ethyl acetate (B1210297) in hexanes.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is the most effective and scalable method for purification. Experiment with different solvent systems to induce crystallization.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the optimal solvent for scaling up the synthesis of this compound?
-
Answer: The choice of solvent depends on the form of the starting amine. If using 7-octyn-1-amine (the free base), common organic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are suitable. For the hydrochloride salt, a two-phase system with an aqueous base (like NaOH or K₂CO₃) and an organic solvent (like DCM) is effective. For a greener approach, reactions in water or water-acetone mixtures have been reported to be efficient for N-Boc protection.[1]
-
Question 2: Is a base always necessary for the Boc protection of 7-octyn-1-amine?
-
Answer: If you are starting from 7-octyn-1-amine hydrochloride, a base is essential to generate the free amine. If you are starting with the free amine, a base is not strictly required as the reaction will proceed, but the addition of a non-nucleophilic base like triethylamine can accelerate the reaction and scavenge the acidic byproducts.
-
Question 3: How can I monitor the progress of the reaction?
-
Answer: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The starting amine will have a lower Rf value than the Boc-protected product. The disappearance of the starting amine spot indicates the completion of the reaction.
-
Question 4: What are the safety considerations for scaling up this synthesis?
-
Answer: While the reaction is not typically highly exothermic, it is good practice to add the Boc₂O portion-wise or as a solution to the amine at a controlled rate, especially on a larger scale, to manage any potential exotherm. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The reaction should be performed in a well-ventilated fume hood.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 7-octyn-1-amine hydrochloride.
Materials:
-
7-octyn-1-amine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution and Neutralization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-octyn-1-amine hydrochloride in deionized water. Cool the solution to 0°C in an ice bath.
-
Basification: Slowly add a solution of sodium hydroxide (e.g., 2M aqueous solution) dropwise to the stirred amine solution until the pH is basic (pH > 10).
-
Extraction of Free Amine: Extract the aqueous solution with dichloromethane (3 x volume of aqueous phase). Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free 7-octyn-1-amine.
-
Boc Protection: Dissolve the obtained 7-octyn-1-amine in dichloromethane. To this solution, add Di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting amine is no longer visible.
-
Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
Quantitative Data Summary
| Parameter | Lab Scale (1 mmol) | Pilot Scale (100 mmol) | Notes |
| Starting Material | 7-octyn-1-amine HCl (161.67 mg) | 16.17 g | |
| Base (2M NaOH) | ~0.5 mL | ~50 mL | Added until pH > 10 |
| Boc₂O | 1.1 mmol (240 mg) | 110 mmol (24.0 g) | 1.1 equivalents |
| Solvent (DCM) | 10 mL | 1 L | Approximate volume |
| Reaction Time | 2-4 hours | 4-8 hours | Monitor by TLC |
| Typical Yield | 85-95% | 80-90% | After purification |
| Purity | >98% | >97% | By NMR/LC-MS |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Preventing Unwanted Dimerization of Alkyne Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unwanted alkyne dimerization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is unwanted alkyne dimerization and why does it occur?
A1: Unwanted alkyne dimerization, most commonly referred to as Glaser coupling, is the oxidative homocoupling of terminal alkynes to form a 1,3-diyne.[1][2] This side reaction is a significant issue in various synthetic procedures, including Sonogashira couplings and "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] The primary cause is the presence of a copper(I) catalyst, which, in the presence of an oxidant (typically oxygen), facilitates the coupling of two terminal alkyne molecules.[2][3]
Q2: Under what reaction conditions is alkyne dimerization most prevalent?
A2: Alkyne dimerization is most likely to occur under the following conditions:
-
Presence of Copper Catalysts: Copper(I) salts are well-known to promote the Glaser coupling reaction.[4]
-
Exposure to Oxygen: The reaction is an oxidative coupling, meaning the presence of oxygen or other oxidizing agents is often required.[2][5]
-
Basic Conditions: The presence of a base is often necessary to deprotonate the terminal alkyne, forming the reactive acetylide species.[6]
-
Elevated Temperatures: Higher reaction temperatures can sometimes increase the rate of the undesired dimerization.[5]
Q3: What are the main strategies to prevent unwanted alkyne dimerization?
A3: The primary strategies to minimize or eliminate unwanted alkyne dimerization include:
-
Use of Protecting Groups: Temporarily blocking the terminal alkyne with a protecting group is a highly effective method.[7][8]
-
Strict Exclusion of Oxygen: Performing reactions under a rigorously inert atmosphere can prevent the oxidative coupling.[2][3]
-
Addition of Reducing Agents: These agents prevent the oxidation of the active Cu(I) catalyst, which is a key step in the Glaser coupling mechanism.[1][9]
-
Low-Temperature Workup: Cooling the reaction mixture during workup can significantly suppress the rate of dimerization.[4]
-
Copper-Free Reaction Systems: When possible, utilizing reaction protocols that do not require a copper catalyst will inherently avoid this side reaction.[2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and resolving issues with unwanted alkyne dimerization.
Issue 1: Significant formation of a homocoupled diyne byproduct is observed.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Presence of Oxygen | Degas the reaction solvent and reaction mixture thoroughly. | Use a freeze-pump-thaw cycle or sparge with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.[3] |
| Active Copper(I) Catalyst | Add a reducing agent to the reaction mixture. | Introduce a stoichiometric amount of a reducing agent such as sodium ascorbate (B8700270) or tin(II) 2-ethylhexanoate (B8288628).[1] This is particularly effective in CuAAC reactions. |
| High Reaction Temperature | Optimize the reaction temperature. | Attempt the reaction at a lower temperature. Monitor the reaction progress to determine if the desired transformation can occur at a reduced temperature while minimizing the dimerization.[5] |
| Slow Desired Reaction | Increase the rate of the desired reaction. | For bimolecular reactions, consider slowly adding the terminal alkyne to the reaction mixture to keep its instantaneous concentration low, thus disfavoring the second-order dimerization process.[3] |
Troubleshooting Workflow for Alkyne Dimerization
Caption: Troubleshooting workflow for addressing unwanted alkyne dimerization.
Data Presentation: Comparison of Prevention Strategies
The following tables summarize quantitative data for different methods of preventing alkyne dimerization.
Table 1: Effectiveness of Silyl Protecting Groups
| Protecting Group | Substrate | Deprotection Conditions | Typical Yield of Protected Alkyne | Reference |
| Trimethylsilyl (TMS) | Terminal Alkyne | K₂CO₃ in Methanol | >95% | [10] |
| Triisopropylsilyl (TIPS) | Terminal Alkyne | TBAF in THF | >90% | [10] |
| (3-cyanopropyl)dimethylsilyl (CPDMS) | Terminal Alkyne | TBAF in THF | High | [8] |
Table 2: Impact of Reducing Agents on Glaser Coupling
| Reaction System | Reducing Agent | % Dimerization | Notes | Reference |
| ATRP workup | None | ~20% | Exposure to air post-polymerization | [1] |
| ATRP workup | Tin(II) 2-ethylhexanoate (excess) | Suppressed | Prevents oxidation of Cu(I) catalyst | [4] |
| ATRP workup | (+)-Sodium L-ascorbate (excess) | Suppressed | Prevents oxidation of Cu(I) catalyst | [4] |
| CuAAC | Sodium Ascorbate | Minimized | Standard component of CuAAC to maintain Cu(I) | [11] |
Experimental Protocols
Protocol 1: Protection of a Terminal Alkyne using Trimethylsilyl (TMS) Group
This protocol describes a general procedure for the protection of a terminal alkyne.
Materials:
-
Terminal alkyne (1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
n-Butyllithium (n-BuLi) (1.1 eq)
-
Chlorotrimethylsilane (TMSCl) (1.2 eq)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the terminal alkyne in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi to the solution and stir for 30 minutes at -78°C.
-
Add TMSCl to the reaction mixture and allow it to slowly warm to room temperature.
-
Stir the reaction for an additional 1-2 hours at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the TMS-protected alkyne.
Experimental Workflow for Alkyne Protection and Deprotection
Caption: Workflow for the protection and deprotection of a terminal alkyne.
Mechanism of Glaser Coupling
The following diagram illustrates the generally accepted mechanism for the copper-catalyzed dimerization of terminal alkynes.
References
- 1. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. Click Chemistry [organic-chemistry.org]
monitoring the progress of tert-Butyl oct-7-yn-1-ylcarbamate reactions by TLC or LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions of tert-Butyl oct-7-yn-1-ylcarbamate, particularly in the context of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[][2][3]
Troubleshooting Guides
Monitoring the progress of your reaction by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining reaction completion, optimizing conditions, and identifying potential side products. Below are guides to address common issues you may encounter.
Table 1: Troubleshooting Thin Layer Chromatography (TLC)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate. | 1. The compound is not UV-active. 2. The sample concentration is too low. 3. The compound has evaporated from the plate. 4. The solvent level in the developing chamber was above the spotting line. | 1. Use a chemical stain for visualization (e.g., potassium permanganate). 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. 3. This is less likely for the specified reactants/products but can be mitigated by minimizing time between spotting and developing. 4. Ensure the solvent level is below the origin line on the TLC plate. |
| Spots are streaking or tailing. | 1. The sample is overloaded (too concentrated). 2. The compound is highly polar and interacting strongly with the silica (B1680970) gel. 3. The compound is acidic or basic. | 1. Dilute the reaction aliquot before spotting on the TLC plate. 2. Use a more polar eluent system. 3. For basic compounds (like a deprotected amine), add a small amount of triethylamine (B128534) (0.1-1%) to the eluent. For acidic compounds, add a small amount of acetic or formic acid (0.1-1%). |
| Starting material and product spots have very similar Rf values. | 1. The eluent system is not providing adequate separation. 2. The polarity difference between the starting material and product is minimal. | 1. Systematically vary the polarity of the eluent. Test different solvent systems (e.g., ethyl acetate (B1210297)/hexane (B92381), dichloromethane/methanol). 2. Use a co-spot lane (spotting both the starting material and the reaction mixture at the same origin) to better resolve the two spots. |
| The reaction mixture appears as a smear from the baseline. | 1. The reaction is being run in a high-boiling point, polar solvent (e.g., DMF, DMSO). | 1. After spotting the TLC plate, place it under high vacuum for a few minutes to remove the solvent before developing the plate. |
Table 2: Troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (fronting or tailing). | 1. Sample overload. 2. The sample solvent is incompatible with the mobile phase. 3. Secondary interactions between the analyte and the column's stationary phase. | 1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. For basic analytes, add a competitor like triethylamine to the mobile phase. Consider a different column type with better end-capping. |
| Low signal intensity or poor sensitivity for the alkyne-containing compound. | 1. The compound may have poor ionization efficiency in the chosen mode. 2. In-source reactions or instability. | 1. Ensure you are using the appropriate ionization mode (ESI positive is generally suitable for these compounds). Optimize source parameters (e.g., capillary voltage, gas temperature). 2. Consider derivatization to a more easily ionizable form, although this is more common for GC-MS. |
| No peak observed for the expected product. | 1. The reaction has not proceeded. 2. The product has very different chromatographic behavior than the starting materials. 3. The product is not stable under the LC-MS conditions. | 1. Confirm with TLC analysis. 2. Run a wider gradient on the LC to ensure elution of all components. 3. The triazole product is generally very stable.[4] Check for potential degradation if using harsh source conditions. |
| Multiple unexpected peaks in the chromatogram. | 1. The reaction is producing side products or the starting materials are degrading. 2. Contamination from solvents, glassware, or the LC-MS system itself. | 1. Analyze the mass spectra of the unexpected peaks to identify their structures. 2. Run a blank injection (mobile phase only) to identify system peaks. Ensure use of high-purity solvents. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right eluent system for TLC monitoring of a click reaction between this compound and an azide (B81097) like benzyl (B1604629) azide?
A1: Start with a moderately polar solvent system, such as 20-30% ethyl acetate in hexane. The alkyne starting material is relatively nonpolar, while the triazole product will be more polar. You are looking for an eluent system that gives the starting material an Rf value of approximately 0.6-0.8 and moves the product off the baseline to an Rf of about 0.2-0.4. You can adjust the ratio of ethyl acetate to hexane to achieve the desired separation.
Q2: What is the best way to visualize the spots on the TLC plate? My compounds are not colored.
A2: Since neither the starting alkyne nor the triazole product is typically UV-active, you will need to use a chemical stain. A potassium permanganate (B83412) (KMnO₄) stain is highly effective. The alkyne functional group in the starting material will react readily with the permanganate, appearing as a yellow-brown spot against a purple background.[5] The triazole product may also be visualized with this stain, often with heating.
Q3: For LC-MS analysis, should I use positive or negative ion mode?
A3: Positive ion mode Electrospray Ionization (ESI) is generally recommended. The carbamate (B1207046) and the resulting triazole can be readily protonated to form [M+H]⁺ ions. You may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which can help confirm the molecular weight.
Q4: My LC-MS data shows a peak with the correct mass for my product, but the reaction doesn't look complete by TLC. Why could this be?
A4: This could be due to differences in sensitivity between the two techniques. LC-MS is often far more sensitive than TLC. A small amount of product may be easily detectable by MS but not visible on a TLC plate with a stain. Additionally, co-elution in LC or overlapping spots in TLC could be misleading. Rely on the disappearance of the limiting reagent's spot on the TLC and the stabilization of the product-to-starting-material peak area ratio in the LC-MS to confirm reaction completion.
Q5: The copper catalyst seems to be interfering with my TLC analysis. What can I do?
A5: Copper salts can sometimes streak on a TLC plate. To minimize this, after taking an aliquot of the reaction mixture, you can dilute it in a small amount of a solvent mixture (e.g., your eluent) and pass it through a small plug of silica gel in a Pasteur pipette before spotting. This will retain the baseline copper salts while allowing your organic compounds to pass through.
Experimental Protocols
Representative Reaction: CuAAC of this compound with Benzyl Azide
This protocol outlines the monitoring of the following reaction:
-
Alkyne: this compound (MW: 225.34 g/mol )
-
Azide: Benzyl azide (MW: 133.15 g/mol )
-
Product: tert-Butyl (8-(1-benzyl-1H-1,2,3-triazol-4-yl)octyl)carbamate (MW: 358.49 g/mol )
Protocol 1: Monitoring Reaction Progress by TLC
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
Eluent: 30% Ethyl Acetate in Hexane (v/v)
-
Visualization Stain: Potassium Permanganate (KMnO₄) solution (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)[5]
Procedure:
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material - Alkyne), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of this compound.
-
In the "Rxn" lane, use a capillary spotter to take a small aliquot of the reaction mixture and spot it.
-
In the "Co" lane, first spot the starting material, then spot the reaction mixture directly on top of the first spot.
-
-
Develop the Plate: Place a small amount of the eluent in the developing chamber and let it saturate. Place the spotted TLC plate in the chamber, ensuring the eluent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Dip the dried plate into the KMnO₄ stain solution quickly and evenly. Gently warm the plate with a heat gun until spots appear. The starting alkyne should appear as a yellow spot almost immediately. The product spot will be more polar (lower Rf) and will also become visible.
-
Analyze the Results: The reaction is complete when the spot corresponding to the starting alkyne in the "Rxn" lane has completely disappeared.
Protocol 2: Monitoring Reaction Progress by LC-MS
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Mass Spectrometer: ESI source, capable of positive ion mode detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile (B52724) with 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 220 nm and MS scan in positive ion mode (m/z range 100-500).
Procedure:
-
Sample Preparation: Take a small aliquot (e.g., 5 µL) from the reaction mixture and dilute it significantly with acetonitrile (e.g., in 1 mL).
-
Injection: Inject the diluted sample into the LC-MS system.
-
Data Acquisition: Acquire both UV and MS data.
-
Data Analysis:
-
Identify the peaks for the starting materials and the product in the chromatogram.
-
Expected [M+H]⁺ ions:
-
This compound: m/z 226.2
-
Benzyl azide: m/z 134.1
-
Product: m/z 359.3
-
-
Monitor the disappearance of the peak for the limiting starting material and the increase in the peak area of the product over time. The reaction is considered complete when the ratio of the product peak area to the starting material peak area becomes constant over successive injections.
-
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
References
Technical Support Center: Refining Bioconjugation Methods with tert-Butyl oct-7-yn-1-ylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for bioconjugation experiments involving tert-Butyl oct-7-yn-1-ylcarbamate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the modification of biomolecules with this compound and subsequent bioconjugation.
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Alkyne-Modified Biomolecule | Inefficient activation of the biomolecule's functional groups (e.g., amines, carboxylates). | Ensure optimal pH for the activation chemistry. For amine modification using NHS esters, maintain a pH of 7.5-8.5. For carboxylate modification using carbodiimides (EDC), a pH of 4.5-5.5 is recommended. |
| Steric hindrance preventing the linker from accessing the reactive site. | Consider using a longer chain analogue of the alkyne linker to overcome steric hindrance. | |
| Instability of the activated species. | Perform the conjugation reaction immediately after activating the biomolecule. | |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of trifluoroacetic acid (TFA) or the reaction time. Monitor the deprotection by mass spectrometry. |
| Presence of acid-labile groups on the biomolecule. | Use milder deprotection conditions, such as 4M HCl in dioxane, and carefully monitor the reaction to avoid cleavage of other protecting groups. | |
| Low Bioconjugation (Click Chemistry) Yield | Inactive copper catalyst. | Prepare the copper(I) catalyst solution fresh using a reducing agent like sodium ascorbate (B8700270). Ensure all solutions are deoxygenated to prevent oxidation of Cu(I) to Cu(II). |
| Low concentration of reactants. | While click chemistry is efficient at low concentrations, ensure that the effective molar concentrations of the alkyne and azide (B81097) partners are sufficient.[1] | |
| Presence of copper-chelating agents in the buffer. | Remove any chelating agents like EDTA from the reaction buffer. If necessary, perform a buffer exchange before the click reaction. | |
| Biomolecule Precipitation During Reaction | Change in solubility upon modification. | Optimize the reaction buffer, including the use of organic co-solvents (e.g., DMSO, DMF) if the biomolecule's stability allows. |
| Aggregation due to intermolecular cross-linking. | Control the stoichiometry of the linker to the biomolecule to minimize multiple modifications on a single molecule. | |
| Difficulty in Purifying the Final Conjugate | Similar physicochemical properties of the conjugate and unreacted biomolecule. | Utilize purification techniques that exploit differences in properties, such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography if a tag is present. |
| Presence of copper catalyst in the final product. | Purify the conjugate using a copper-chelating resin or by dialysis against a buffer containing a mild chelating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group on this compound?
A1: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It prevents the primary amine of the oct-7-yn-1-ylcarbamate linker from participating in unwanted side reactions during the initial modification of a biomolecule (e.g., through its carboxyl groups). The Boc group is stable under basic conditions and can be selectively removed under acidic conditions to reveal the amine for subsequent conjugation steps if desired, or the alkyne can be used for click chemistry while the amine remains protected.
Q2: How do I remove the Boc protecting group after modifying my biomolecule with this compound?
A2: The Boc group can be removed by treatment with a strong acid such as trifluoroacetic acid (TFA). A common procedure involves incubating the Boc-protected biomolecule in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (a scavenger to prevent side reactions) for 1-2 hours at room temperature. The deprotected biomolecule can then be precipitated and washed to remove the TFA and scavenger. Milder conditions, such as 4M HCl in dioxane, can also be used.
Q3: What are the optimal conditions for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with my alkyne-modified biomolecule?
A3: The CuAAC reaction is typically performed in an aqueous buffer (e.g., PBS, pH 7.4) with a copper(I) source.[1][2] A common protocol uses copper(II) sulfate (B86663) (CuSO4) in the presence of a reducing agent like sodium ascorbate to generate Cu(I) in situ.[1][2] A copper-stabilizing ligand, such as THPTA or BTTAA, is often included to improve reaction efficiency and reduce biomolecule damage.[1][2] The reaction is generally fast, with significant product formation occurring within 1-4 hours at room temperature.
Q4: Can I perform the bioconjugation without a copper catalyst?
A4: Yes, copper-free click chemistry is an alternative. This approach, known as strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes a strained alkyne, such as a cyclooctyne (B158145) (e.g., DBCO, BCN), instead of a terminal alkyne like the one in this compound.[3] If you wish to avoid copper, you would need to use a different alkyne-containing linker.
Q5: How can I quantify the degree of alkyne labeling on my biomolecule?
A5: The extent of alkyne modification can be determined by reacting the modified biomolecule with an azide-containing fluorescent dye (e.g., Azide-Fluor 488) via a CuAAC reaction. The fluorescence of the resulting conjugate can then be measured and compared to a standard curve of the free dye to calculate the dye-to-biomolecule ratio. Alternatively, mass spectrometry can be used to determine the mass shift corresponding to the number of attached linkers.
Experimental Protocols
Protocol 1: Modification of a Protein with this compound via Amine Coupling
This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein with this compound after its conversion to an NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous, amine-free DMF or DMSO
-
Triethylamine (TEA)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Methodology:
-
Activation of this compound:
-
Dissolve this compound and 1.2 equivalents of DSC in anhydrous DMF.
-
Add 2 equivalents of TEA and stir the reaction at room temperature for 4 hours.
-
-
Protein Modification:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Add a 10- to 20-fold molar excess of the activated NHS-ester of the alkyne linker to the protein solution.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the alkyne-modified protein to an azide-containing molecule.
Materials:
-
Alkyne-modified protein (from Protocol 1)
-
Azide-containing molecule (e.g., azide-modified drug, fluorophore)
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration ~10-50 µM) and the azide-containing molecule (1.5-3 fold molar excess over the alkyne).
-
-
Catalyst Preparation:
-
In a separate tube, prepare the catalyst premix by adding the THPTA solution (to a final concentration of 1.25 mM) to the CuSO4 solution (to a final concentration of 0.25 mM).
-
-
Initiation of Click Reaction:
-
Add the catalyst premix to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[1]
-
Gently mix and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, IEX, or affinity chromatography) to remove excess reagents and the copper catalyst.
-
Quantitative Data Summary
The following table provides typical reaction parameters for bioconjugation using alkyne-azide click chemistry. Note that optimal conditions may vary depending on the specific biomolecules.
| Parameter | Typical Range | Notes |
| Alkyne-Biomolecule Concentration | 10 µM - 1 mM | Higher concentrations can lead to faster reaction rates. |
| Azide-Molecule Concentration | 1.5 - 5 molar excess over alkyne | A slight excess of the azide component is often used to drive the reaction to completion. |
| Copper(II) Sulfate Concentration | 50 µM - 1 mM | A threshold concentration of ~50 µM is often needed to observe significant reactivity.[1] |
| Reducing Agent (Sodium Ascorbate) Concentration | 1 mM - 10 mM | Should be in excess of the copper concentration to maintain the Cu(I) state. |
| Ligand (e.g., THPTA) to Copper Ratio | 5:1 | The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[1][2] |
| Reaction Time | 1 - 12 hours | Can be monitored by LC-MS or SDS-PAGE. |
| Reaction Temperature | 4°C - 37°C | Room temperature is typically sufficient. |
| pH | 7.0 - 8.0 | The reaction is tolerant to a range of pH values. |
| Typical Yield | > 90% | CuAAC is a highly efficient reaction. |
Visualizations
References
Validation & Comparative
A Researcher's Guide to Bioorthogonal Labeling: Validating Efficiency with tert-Butyl oct-7-yn-1-ylcarbamate
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for unraveling complex biological processes and accelerating therapeutic innovation. This guide provides a comprehensive comparison of tert-Butyl oct-7-yn-1-ylcarbamate, a terminal alkyne-containing chemical reporter, with alternative bioorthogonal labeling strategies. By presenting key performance characteristics, detailed experimental protocols, and visual workflows, this document serves as a practical resource for selecting and validating the optimal labeling approach for your research needs.
Introduction to this compound and Bioorthogonal Labeling
This compound is a versatile chemical tool employed in bioorthogonal chemistry. It features a terminal alkyne group, which can undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The molecule also contains a tert-butoxycarbonyl (Boc)-protected amine, which allows for further functionalization after the initial labeling step. This dual functionality makes it a valuable reagent for introducing bioorthogonal handles onto biomolecules for subsequent detection, imaging, or enrichment.
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions typically involve pairs of mutually reactive functional groups that are abiotic and highly selective for each other. The ability to perform chemistry in a biological environment has revolutionized the study of biomolecules in their native context.
Performance Comparison: Terminal Alkynes vs. Alternative Labeling Chemistries
The selection of a bioorthogonal labeling strategy is a critical decision that depends on factors such as reaction kinetics, biocompatibility, and the specific biological question being addressed. Here, we compare the performance of terminal alkynes, the reactive moiety in this compound, with other widely used bioorthogonal reporters.
| Labeling Chemistry | Reporter Group | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Considerations |
| Terminal Alkyne | -C≡CH (e.g., in this compound) | CuAAC | ~10² - 10⁴ | Small, minimally perturbing; stable; well-established protocols. | Requires copper catalyst, which can be cytotoxic; potential for off-target labeling of cysteine residues. |
| Strained Alkyne | Cyclooctynes (e.g., DBCO, BCN) | SPAAC | ~10⁻¹ - 10¹ | Copper-free, highly biocompatible; fast kinetics. | Larger and more sterically demanding than terminal alkynes; can exhibit some off-target reactivity. |
| Tetrazine Ligation | Tetrazines | Inverse Electron Demand Diels-Alder | ~10³ - 10⁶ | Exceptionally fast kinetics; highly specific. | Tetrazine and strained alkene probes can be larger and more complex to synthesize. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of labeling efficiency. Below are generalized protocols for key bioorthogonal labeling experiments.
Protocol 1: General Procedure for Labeling with this compound via CuAAC
This protocol describes a general workflow for labeling an azide-modified biomolecule with this compound, followed by detection.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand stock solution (e.g., THPTA, 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Azide-containing fluorescent probe for detection (if the target biomolecule is not inherently fluorescent)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the buffer.
-
Add this compound to the desired final concentration (typically in the low micromolar range).
-
Prepare a premixed solution of CuSO₄ and the ligand. For example, mix 1 µL of 20 mM CuSO₄ with 2.5 µL of 50 mM THPTA.
-
Add the copper/ligand premix to the reaction tube.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The labeled biomolecule can be purified from excess reagents using methods like size-exclusion chromatography or dialysis.
-
For detection, a secondary click reaction can be performed with an azide-functionalized fluorescent probe, or the Boc-protecting group on the carbamate (B1207046) can be removed to expose a primary amine for subsequent conjugation.
Protocol 2: Validating Labeling Efficiency using In-Gel Fluorescence
This protocol allows for the visualization and semi-quantitative analysis of labeling efficiency.
Materials:
-
Labeled cell lysate or protein sample from Protocol 1
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins by scanning the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
The intensity of the fluorescent bands provides a measure of the labeling efficiency.
-
A loading control, such as a total protein stain (e.g., Coomassie Blue) or Western blot for a housekeeping protein, should be used to normalize the fluorescence signal.
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows.
Conclusion
The validation of labeling efficiency is a critical step in any bioorthogonal chemistry experiment. While this compound, as a representative terminal alkyne, offers a robust and well-vetted approach for bioconjugation via CuAAC, the choice of the optimal labeling strategy ultimately depends on the specific experimental context. For applications where cytotoxicity is a major concern, copper-free methods like SPAAC or tetrazine ligation may be more suitable. Conversely, when rapid kinetics are paramount, tetrazine ligation stands out. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can confidently select and validate the most appropriate method to advance their scientific inquiries.
A Comparative Guide to Alkyne Tags in Bioorthogonal Chemistry: Spotlight on tert-Butyl oct-7-yn-1-ylcarbamate
For researchers, scientists, and drug development professionals engaged in the precise labeling and tracking of biomolecules, the selection of an appropriate bioorthogonal handle is a critical determinant of experimental success. Among the diverse toolkit of chemical reporters, alkyne tags, particularly in conjunction with azide (B81097) partners through "click chemistry," have become indispensable. This guide provides an objective comparison of tert-Butyl oct-7-yn-1-ylcarbamate with other commonly employed alkyne tags, supported by available data and detailed experimental methodologies.
This comparison focuses on terminal alkynes for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a widely used bioorthogonal reaction known for its efficiency and reliability.[1] We will also briefly touch upon strained alkynes used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a key alternative.
Performance Comparison of Alkyne Tags
The ideal alkyne tag should exhibit a combination of favorable properties, including high reaction kinetics, excellent stability under biological conditions, minimal steric hindrance, and low background labeling. While direct head-to-head quantitative data for a wide range of alkyne tags under standardized conditions is limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn based on the structural features and reported performance of different alkyne classes.
This compound is a linear alkyne functionalized with a Boc-protected amine. This structure provides a hydrophobic spacer arm and a terminal alkyne for CuAAC reactions. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, allowing for further functionalization.
Below is a summary of key characteristics of different alkyne tag categories:
| Alkyne Tag Class | Representative Example(s) | Key Advantages | Key Disadvantages | Relative Reactivity (CuAAC) |
| Simple Terminal Alkynes | Propargyl alcohol, Propargylamine | Small, readily available, cost-effective.[2] | Can sometimes lead to lower solubility of the labeled molecule. | Good baseline reactivity.[2] |
| Functionalized Linear Alkynes | This compound | Introduces a linker for spacing and further functionalization; Boc protection allows for controlled derivatization. | Larger size may introduce more steric hindrance compared to simple alkynes; requires deprotection step for amine reactivity. | Moderate changes in the electronic nature of the alkyne do not have a dramatic effect on CuAAC rate when good accelerating ligands are used.[2] |
| Propiolamides | N-Propargylacetamide | Electronically activated, leading to slightly higher reactivity.[2] | Increased propensity for Michael addition with nucleophiles like thiols, potentially leading to off-target labeling.[2] | Slightly higher than simple terminal alkynes.[2] |
| Strained Cyclooctynes | Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN) | Enable copper-free SPAAC, highly biocompatible.[3] | Generally slower reaction kinetics than CuAAC; can be prone to side reactions with thiols. | Not applicable for CuAAC; reactivity in SPAAC is high due to ring strain.[3] |
Experimental Protocols
To facilitate the rational selection of an alkyne tag, we provide a detailed protocol for a comparative in vitro labeling experiment using CuAAC. This protocol can be adapted to compare this compound with other terminal alkynes.
Protocol: In Vitro Comparison of Alkyne Tag Labeling Efficiency using CuAAC
Objective: To compare the labeling efficiency of different terminal alkyne tags on a model protein.
Materials:
-
Azide-functionalized model protein (e.g., Azido-BSA)
-
Alkyne tags for comparison (e.g., this compound, propargylamine, N-propargylacetamide)
-
Azide-reactive fluorescent probe (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE gels and reagents
-
Fluorescence gel scanner
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each alkyne tag in DMSO.
-
Prepare a 1 mg/mL (15 µM) stock solution of Azido-BSA in PBS.
-
Prepare a 10 mM stock solution of Azide-Fluor 488 in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water (freshly made).
-
-
Labeling Reaction:
-
For each alkyne tag to be tested, set up the following reaction in a microcentrifuge tube:
-
10 µL of 1 mg/mL Azido-BSA (final concentration ~1.5 µM)
-
1 µL of 10 mM alkyne tag (final concentration 100 µM)
-
78 µL of PBS
-
-
Prepare a "no alkyne" negative control.
-
Prepare the "Click-iT" reaction cocktail by mixing the following in order:
-
4 µL of 50 mM CuSO₄
-
2 µL of 250 mM THPTA
-
10 µL of 500 mM Sodium Ascorbate
-
1 µL of 10 mM Azide-Fluor 488
-
-
Add 5 µL of the "Click-iT" reaction cocktail to each reaction tube.
-
Incubate the reactions for 1 hour at room temperature, protected from light.
-
-
Analysis:
-
Quench the reaction by adding 2X SDS-PAGE loading buffer.
-
Run the samples on a 12% SDS-PAGE gel.
-
Visualize the fluorescently labeled protein using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the protein bands to compare the labeling efficiency of the different alkyne tags.
-
Visualizations
To aid in understanding the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
Confirming tert-Butyl oct-7-yn-1-ylcarbamate Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of biomolecular conjugation is a critical step in the development of targeted therapeutics, probes, and other advanced biotechnological tools. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for validating the successful conjugation of tert-butyl oct-7-yn-1-ylcarbamate to a target protein. Supported by illustrative experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.
The conjugation of small molecules, such as the alkyne-bearing this compound, to proteins is a fundamental process in bioconjugation chemistry. This modification introduces a versatile chemical handle (the alkyne group) that can be used for subsequent "click" chemistry reactions, enabling the attachment of various payloads like fluorophores, drugs, or affinity tags. Verifying the successful and specific attachment of this carbamate (B1207046) is paramount to ensure the desired functionality and to control the quality of the resulting bioconjugate.
While mass spectrometry (MS) stands out as the gold standard for detailed molecular characterization, a suite of other techniques, including Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), offer complementary and often more accessible methods for routine confirmation of conjugation.
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the available instrumentation, and the stage of the research or development process. The following table summarizes the key performance metrics of mass spectrometry and its alternatives for the analysis of protein conjugates.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Primary Information | Precise mass measurement of the intact conjugate and modified peptides, identification of conjugation sites, and determination of conjugation efficiency. | Separation of conjugated from unconjugated protein based on hydrophobicity changes. Can provide information on the drug-to-antibody ratio (DAR) in antibody-drug conjugates. | Separation based on hydrodynamic radius. Detects changes in size due to conjugation and the presence of aggregates. | Separation based on molecular weight. Visual confirmation of a mass shift upon conjugation. |
| Resolution | High to very high | Medium to high | Low to medium | Low |
| Quantitative Capability | Yes (relative and absolute quantification) | Yes (relative quantification of species with different degrees of conjugation) | Yes (quantification of monomer, aggregate, and fragment) | Semi-quantitative (based on band intensity) |
| Sample Requirement | Low (µg to ng) | Medium (µg) | Medium (µg) | Medium (µg) |
| Throughput | Low to medium | High | High | High |
| Instrumentation Cost | High | Medium | Medium | Low |
| Expertise Required | High | Medium | Low | Low |
Illustrative Experimental Data
To demonstrate the application of these techniques, we present hypothetical data for the conjugation of this compound to a model protein, Bovine Serum Albumin (BSA).
Mass Spectrometry Data
Table 1: Intact Mass Analysis of BSA and BSA-Conjugate
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Unmodified BSA | 66,430 | 66,431 | - | Unconjugated protein |
| BSA-Conjugate (1:1) | 66,654 | 66,655 | +224 | Successful conjugation of one molecule of this compound |
Table 2: Tandem MS (MS/MS) Fragmentation of a Modified BSA Peptide
Assumed Peptide Sequence: KVPQVSTPTLVEVSR (Monoisotopic Mass: 1819.98 Da) Modification Site: Lysine (B10760008) (K)
| Fragment Ion | Unmodified Peptide (m/z) | Modified Peptide (m/z) | Mass Shift (Da) |
| b2 | 227.16 | 451.32 | +224.16 |
| y5 | 575.33 | 575.33 | 0 |
| y10 | 1089.58 | 1089.58 | 0 |
Note: The mass shift on the b-ions containing the modified lysine residue confirms the site of conjugation.
Chromatographic and Electrophoretic Data
Table 3: Comparison of Chromatographic and Electrophoretic Results
| Technique | Unmodified BSA | BSA-Conjugate | Observation |
| HIC | Retention Time: 12.5 min | Retention Time: 14.2 min | Increased retention time indicates increased hydrophobicity upon conjugation. |
| SEC | Elution Time: 8.3 min | Elution Time: 8.1 min | Slight decrease in elution time suggests a small increase in hydrodynamic radius. |
| SDS-PAGE | Apparent MW: ~66 kDa | Apparent MW: ~67 kDa | A visible upward shift in the protein band confirms an increase in molecular weight. |
Experimental Protocols
Mass Spectrometry Analysis
-
Sample Preparation:
-
The protein conjugate sample is desalted using a suitable method like buffer exchange spin columns.
-
For peptide mapping, the protein is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).
-
-
LC-MS/MS Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography (HPLC) system is used for separation.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is employed.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for analysis.
-
Ionization: Electrospray ionization (ESI) is used in positive ion mode.
-
-
Data Analysis:
-
For intact mass analysis, the raw data is deconvoluted to determine the molecular weight of the protein.
-
For peptide mapping, the MS/MS data is searched against a protein database to identify peptides and pinpoint the site of modification.
-
Hydrophobic Interaction Chromatography (HIC)
-
HPLC System: An HPLC system with a UV detector.
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate (B84403), pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Gradient: A decreasing salt gradient is used to elute proteins based on their hydrophobicity.
-
Detection: UV absorbance at 280 nm.
Size-Exclusion Chromatography (SEC)
-
HPLC System: An HPLC system with a UV detector.
-
Column: An SEC column suitable for the molecular weight range of the protein.
-
Mobile Phase: An isocratic mobile phase, typically a phosphate buffer with a defined salt concentration (e.g., 150 mM NaCl).
-
Flow Rate: Isocratic flow at 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
SDS-PAGE
-
Sample Preparation: The protein sample is mixed with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol) and heated.
-
Gel: A polyacrylamide gel with a percentage appropriate for the protein's molecular weight is used.
-
Electrophoresis: The samples are loaded onto the gel, and an electric field is applied to separate the proteins based on size.
-
Staining: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
Visualization of Workflows and Logic
Caption: Experimental workflow for the analysis of protein conjugation.
Caption: Logic of conjugation confirmation by mass spectrometry.
Assessing the Purity of tert-Butyl oct-7-yn-1-ylcarbamate: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount for the integrity of their research and the safety of potential therapeutics. tert-Butyl oct-7-yn-1-ylcarbamate, a versatile building block in medicinal chemistry and organic synthesis, requires robust analytical methods to ascertain its purity. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, focusing on two powerful detection techniques: Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS).
The chemical structure of this compound, featuring a long aliphatic chain and a carbamate (B1207046) group, presents a unique analytical challenge. The absence of a significant chromophore in the molecule renders traditional UV detection less effective for impurity profiling at low levels. Therefore, this guide explores more universal detection methods that are better suited for this analyte.
Comparison of HPLC Detection Methods
A critical aspect of HPLC analysis is the choice of detector. For a compound like this compound, which lacks a strong UV-absorbing moiety, alternative detection methods are necessary for accurate purity determination. Below is a comparison of two suitable methods: HPLC coupled with Evaporative Light Scattering Detection (HPLC-ELSD) and HPLC coupled with Mass Spectrometry (HPLC-MS).
| Feature | HPLC-ELSD | HPLC-MS |
| Principle | Nebulization of the mobile phase followed by evaporation, and detection of scattered light from non-volatile analyte particles. | Ionization of the analyte followed by separation of ions based on their mass-to-charge ratio. |
| Universality | Universal for non-volatile analytes. Response is independent of optical properties. | Highly universal and provides mass information for identification. |
| Sensitivity | Generally lower than MS, in the low microgram range. | High sensitivity, capable of detecting analytes in the nanogram to picogram range. |
| Quantitative Accuracy | Response can be non-linear and dependent on analyte volatility and particle size. Requires careful calibration. | Excellent linearity and accuracy for quantification. |
| Impurity Identification | Does not provide structural information for unknown impurities. | Provides molecular weight and fragmentation data, enabling structural elucidation of impurities. |
| Mobile Phase Compatibility | Requires volatile mobile phase buffers to avoid detector noise. | Compatible with a wider range of volatile buffers. |
| Cost & Complexity | Lower initial cost and less complex to operate and maintain. | Higher initial investment and requires more specialized expertise for operation and data analysis. |
Experimental Protocols
Detailed methodologies for two recommended HPLC approaches are provided below. These protocols are designed to offer a starting point for method development and can be optimized for specific laboratory instrumentation and requirements.
Method 1: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is a robust and cost-effective approach for routine purity analysis when the identification of unknown impurities is not a primary concern.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (B52724) (HPLC grade).
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
Sample Preparation:
-
Dissolve the this compound product in acetonitrile to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: HPLC with Mass Spectrometric Detection (HPLC-MS)
This method provides high sensitivity and specificity and is the preferred choice for in-depth impurity profiling and identification.
Instrumentation:
-
HPLC system as described for Method 1.
-
Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C8 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
Mass Spectrometer Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
Sample Preparation:
-
Prepare the sample as described in Method 1.
Potential Impurities and Separation Strategy
The synthesis of this compound can potentially lead to several impurities. Understanding these can aid in the development and validation of the HPLC method. Common impurities may include:
-
Unreacted starting materials: e.g., oct-7-yn-1-amine.
-
Byproducts from incomplete reactions: e.g., di-tert-butyl imidodicarbonate.
-
Degradation products: Resulting from the instability of the Boc-protecting group under acidic or thermal stress.
The proposed reversed-phase HPLC methods are well-suited to separate the non-polar main compound from more polar (e.g., the unprotected amine) or less polar impurities based on their differential partitioning between the stationary and mobile phases. The gradient elution ensures that a wide range of potential impurities with varying polarities can be effectively resolved and detected.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for both HPLC-ELSD and HPLC-MS analysis.
Conclusion
The purity assessment of this compound is critical for its application in research and development. Due to the compound's lack of a strong UV chromophore, HPLC methods coupled with universal detectors such as ELSD and MS are recommended. HPLC-ELSD offers a cost-effective solution for routine purity checks, while HPLC-MS provides superior sensitivity and the ability to identify unknown impurities, making it the gold standard for comprehensive analysis and quality control. The choice between these methods will depend on the specific requirements of the analysis, including the need for impurity identification, sensitivity, and available resources. The provided experimental protocols and workflows serve as a valuable starting point for establishing a robust purity assessment strategy for this important chemical intermediate.
comparing the biological activity of molecules with and without the carbamate linker
A comprehensive analysis of the carbamate (B1207046) linker reveals its profound impact on the biological activity of molecules, offering both advantages and disadvantages that researchers must carefully consider in drug development. While often enhancing stability and influencing pharmacokinetic properties, the introduction of a carbamate moiety can also significantly alter a molecule's potency and interaction with its biological target.
The carbamate group is a versatile functional group frequently incorporated into the structure of therapeutic agents.[1] Its role can range from acting as a stable linker in antibody-drug conjugates (ADCs) and prodrugs to being an integral part of the pharmacophore that directly interacts with the target protein.[1][2] This guide provides a comparative analysis of molecules with and without this linker, supported by experimental data, to illuminate its influence on biological activity.
Impact on Potency: A Case-Specific Outcome
The introduction of a carbamate linker can have varying effects on the potency of a molecule, with the outcome being highly dependent on the specific molecular scaffold and its biological target.
In the realm of Fatty Acid Amide Hydrolase (FAAH) inhibitors, the carbamate moiety has been shown to be a critical determinant of inhibitory potency. A comparative study of cyclohexylcarbamic acid derivatives revealed that the carbamate analogue exhibited significantly higher FAAH inhibition compared to its ester and amide counterparts.[3] This suggests that the electronic and structural properties of the carbamate group are crucial for optimal interaction with the FAAH active site.
Conversely, in other contexts, the carbamate may serve more as a modifiable handle for attaching payloads or altering physicochemical properties without directly contributing to the core biological activity. For instance, in the development of some antibody-drug conjugates, the carbamate linker is primarily utilized for its stability in circulation and its ability to release the active drug under specific physiological conditions.[4]
Enhancing Stability and Modulating Pharmacokinetics
One of the primary reasons for incorporating a carbamate linker is to enhance the chemical and metabolic stability of a molecule.[5] Carbamates are generally more resistant to hydrolysis by esterases compared to esters, which can lead to a longer half-life in vivo.[6] This increased stability is a desirable attribute for drugs that need to circulate in the bloodstream to reach their target site.
Furthermore, the carbamate group can be strategically modified to fine-tune the pharmacokinetic profile of a drug. By altering the substituents on the carbamate nitrogen and oxygen, researchers can modulate properties such as lipophilicity and cell permeability, thereby influencing the absorption, distribution, metabolism, and excretion (ADME) of the compound.[6]
Data Summary: Carbamate vs. Non-Carbamate Analogues
The following table summarizes the quantitative data from a comparative study on FAAH inhibitors, highlighting the difference in potency with and without the carbamate linker.
| Compound ID | Linker Type | FAAH Inhibitory Potency (IC50, nM) | Reference |
| 1 | Carbamate | 8.0 | [3] |
| 2 | Ester | > 10,000 | [3] |
| 3 | Amide | > 10,000 | [3] |
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in this guide.
In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FAAH.
Principle: This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate hydrolysis decreases, leading to a reduction in the fluorescent signal.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH fluorogenic substrate (e.g., AMC arachidonoyl amide)
-
Test compounds (with and without carbamate linker)
-
Control inhibitor (e.g., JZL 195)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the control inhibitor in an appropriate solvent (e.g., DMSO).
-
Assay Plate Setup: Add the FAAH assay buffer, diluted FAAH enzyme, and the test compound dilutions (or solvent for control wells) to the wells of the 96-well plate.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C) to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 450-465 nm emission) over a specific time course (e.g., 30 minutes) at 37°C. The assay can be performed in either kinetic or endpoint mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing the Impact: Signaling and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the use of carbamate linkers in drug design.
Caption: Logical comparison of molecules with and without a carbamate linker.
Caption: Experimental workflow for an in vitro inhibition assay.
References
- 1. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol [protocols.io]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
A Comparative Analysis of Boc-Protected Alkynes Versus Silyl Protecting Groups in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For terminal alkynes, whose acidic proton can interfere with a wide range of synthetic transformations, protection is a critical strategic consideration. While silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS), have long been the workhorses for alkyne protection, the use of the tert-butoxycarbonyl (Boc) group, forming a tert-butyl alkynyl carbonate, presents a viable, albeit less conventional, alternative. This guide provides an objective comparison of Boc-protected alkynes against common silyl protecting groups, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Overview of Alkyne Protecting Groups
The ideal protecting group for a terminal alkyne should be easily and selectively introduced, stable to a variety of reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups within the molecule. The choice of protecting group is therefore dictated by the specific synthetic route and the compatibility with other functional groups present.
Silyl Protecting Groups (TMS, TIPS): Trialkylsilyl groups are the most common choice for protecting terminal alkynes. Their popularity stems from their ease of introduction, tunable stability based on the steric bulk of the alkyl substituents on the silicon atom, and well-established deprotection protocols.[1]
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group, widely used for the protection of amines, can also be employed to protect the acidic proton of terminal alkynes, forming a tert-butyl alkynyl carbonate. While less common, this protecting group offers a different set of stability and deprotection characteristics that can be advantageous in certain synthetic contexts.
Data Presentation: A Quantitative Comparison
The stability of a protecting group is a critical factor in its selection. The following table summarizes the stability of Boc-, TMS-, and TIPS-protected alkynes under various common reaction conditions.
| Protecting Group | Reagent/Condition | Stability | Deprotection |
| Boc | Strong Acids (e.g., TFA, HCl) | Labile | Yes |
| Mild Acids (e.g., AcOH) | Generally Stable | No | |
| Strong Bases (e.g., NaOH, KOH) | Labile (hydrolysis) | Yes | |
| Mild Bases (e.g., K₂CO₃ in MeOH) | Generally Stable | No | |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Generally Stable | No | |
| Reducing Agents (e.g., H₂, Pd/C; NaBH₄) | Stable | No | |
| Oxidizing Agents (e.g., m-CPBA, O₃) | Stable | No | |
| Fluoride (B91410) Ion (e.g., TBAF) | Stable | No | |
| TMS | Strong Acids | Labile | Yes |
| Mild Acids | Labile | Yes | |
| Strong Bases | Labile | Yes | |
| Mild Bases (e.g., K₂CO₃ in MeOH) | Labile | Yes | |
| Nucleophiles | Generally Stable | No | |
| Reducing Agents | Stable | No | |
| Oxidizing Agents | Stable | No | |
| Fluoride Ion (e.g., TBAF) | Very Labile | Yes | |
| TIPS | Strong Acids | Stable | No |
| Mild Acids | Stable | No | |
| Strong Bases | Stable | No | |
| Mild Bases | Stable | No | |
| Nucleophiles | Stable | No | |
| Reducing Agents | Stable | No | |
| Oxidizing Agents | Stable | No | |
| Fluoride Ion (e.g., TBAF) | Labile | Yes |
This table is a qualitative summary based on general chemical principles and literature data. Specific reaction outcomes can vary depending on the substrate and precise reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies.
Protocol 1: Boc Protection of a Terminal Alkyne
This protocol describes the formation of a tert-butyl alkynyl carbonate from a terminal alkyne and di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
Terminal alkyne (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a solution of the terminal alkyne (1.0 equiv) in anhydrous DCM, add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Boc-protected alkyne.
Protocol 2: Deprotection of a Boc-Protected Alkyne (Acidic Conditions)
This protocol outlines the cleavage of the Boc group from an alkyne using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected alkyne (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected alkyne (1.0 equiv) in DCM.
-
Add TFA (10 equiv) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the deprotected alkyne.[2]
Protocol 3: TMS Protection of a Terminal Alkyne
This procedure details the silylation of a terminal alkyne using chlorotrimethylsilane (B32843) (TMSCl).[3]
Materials:
-
Terminal alkyne (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
Chlorotrimethylsilane (TMSCl) (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve the terminal alkyne (1.0 equiv) in anhydrous THF and cool the solution to -78 °C.
-
Add n-BuLi (1.1 equiv) dropwise and stir the solution for 30 minutes at -78 °C.
-
Add TMSCl (1.2 equiv) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
Protocol 4: Deprotection of a TMS-Protected Alkyne (Mild Basic Conditions)
This protocol describes the removal of the TMS group using potassium carbonate in methanol.[3]
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equiv) in methanol.
-
Add potassium carbonate (2.0 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC; it is typically complete within 1-3 hours.[3]
-
Upon completion, filter the mixture to remove the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected alkyne.[3]
Mandatory Visualization: Orthogonal Deprotection Strategy
The concept of orthogonal protection is a powerful tool in complex synthesis, allowing for the selective deprotection of one functional group in the presence of others. The differential stability of Boc and silyl protecting groups can be exploited in such strategies. For instance, a Boc-protected alkyne can be selectively deprotected under acidic conditions while a more acid-stable TIPS group on another part of the molecule remains intact. Conversely, the TIPS group can be selectively removed with a fluoride source without affecting the Boc-protected alkyne.
The diagram above illustrates a synthetic strategy where a molecule containing both a Boc-protected alkyne and a TIPS-protected alcohol can be selectively deprotected at either position, enabling further functionalization in a controlled manner.
Conclusion
The choice between Boc and silyl protecting groups for terminal alkynes is a nuanced decision that depends on the specific requirements of a synthetic sequence. Silyl groups, particularly TMS and TIPS, offer a wide range of stabilities and well-established, mild deprotection methods, making them the default choice in many cases. The TMS group is highly labile and suitable for protection when subsequent steps are mild, while the bulky TIPS group provides robust protection against a broader range of conditions.[4]
The Boc group, while less conventional for alkyne protection, provides a valuable alternative, particularly in the context of orthogonal protection strategies. Its stability to fluoride-based deprotection methods and lability under specific acidic conditions allows for selective deprotection in the presence of silyl ethers. Researchers and drug development professionals should carefully consider the stability profiles and deprotection conditions of each protecting group to design efficient and high-yielding synthetic routes for their target molecules.
References
Structural Confirmation of Products from tert-Butyl oct-7-yn-1-ylcarbamate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reaction products derived from tert-butyl oct-7-yn-1-ylcarbamate, a versatile bifunctional molecule featuring a terminal alkyne and a Boc-protected amine. Due to a lack of specific published experimental data for this exact molecule, this guide utilizes data from closely related compounds to provide representative insights into expected product structures and the analytical methods for their confirmation. The information presented herein is intended to serve as a practical reference for designing synthetic routes and characterizing novel compounds.
I. Overview of Key Reactions and Product Classes
This compound offers two primary reactive sites: the terminal alkyne and the carbamate-protected amine. The terminal alkyne is amenable to a variety of coupling and cycloaddition reactions, while the Boc-protecting group can be readily removed to liberate the primary amine for further functionalization. This guide focuses on two of the most prevalent and synthetically useful transformations of the alkyne moiety: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling.
II. Comparative Analysis of Reaction Products
The following sections detail the expected products from the CuAAC and Sonogashira reactions, presenting representative quantitative data in tabular format for ease of comparison.
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Reaction of this compound with an organic azide (B81097), such as benzyl (B1604629) azide, in the presence of a copper(I) catalyst is expected to yield the corresponding triazole product.
Product Profile: 1,2,3-Triazole Derivative
| Parameter | Expected Value/Observation | Notes |
| Product Name | tert-Butyl (8-(1-benzyl-1H-1,2,3-triazol-4-yl)octyl)carbamate | |
| Reaction Yield | >90% | Based on analogous reactions. |
| Appearance | White to off-white solid | |
| ¹H NMR | Characteristic signals for the triazole proton (~7.7 ppm), benzyl protons (~5.5 and 7.3-7.4 ppm), and the Boc group (~1.4 ppm). | |
| ¹³C NMR | Signals corresponding to the triazole carbons (~120 and 148 ppm), benzyl carbons, and the carbamate (B1207046) carbonyl (~156 ppm). | |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ should be confirmed to <5 ppm accuracy. | For C₂₂H₃₅N₄O₂⁺, the expected m/z is 387.2755. |
B. Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. Coupling of this compound with an aryl halide, for instance, 4-iodoanisole (B42571), would yield an arylethynyl derivative.
Product Profile: Arylethynyl Derivative
| Parameter | Expected Value/Observation | Notes |
| Product Name | tert-Butyl (8-(4-methoxyphenyl)oct-7-yn-1-yl)carbamate | |
| Reaction Yield | 70-95% | Yields can vary depending on catalyst and reaction conditions. |
| Appearance | Pale yellow oil or solid | |
| ¹H NMR | Signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group (~6.8 and 7.3 ppm), the methoxy (B1213986) group (~3.8 ppm), and the Boc group (~1.4 ppm). | |
| ¹³C NMR | Characteristic signals for the alkyne carbons (~80 and 90 ppm), aromatic carbons, and the carbamate carbonyl (~156 ppm). | |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ should be confirmed to <5 ppm accuracy. | For C₂₀H₃₀NO₃⁺, the expected m/z is 332.2220. |
III. Experimental Protocols
Detailed methodologies for the key reactions and analytical techniques are provided below. These protocols are based on standard literature procedures and may require optimization for specific applications.
A. General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of this compound (1.0 equiv) and benzyl azide (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O is added sodium ascorbate (B8700270) (0.2 equiv) followed by copper(II) sulfate (B86663) pentahydrate (0.05 equiv).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
Upon completion, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
B. General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.2 equiv) and 4-iodoanisole (1.0 equiv) in a suitable solvent such as THF or DMF are added Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and a base such as triethylamine (B128534) or diisopropylethylamine (2.0 equiv).
-
The reaction mixture is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or elevated temperature (e.g., 50-70 °C) for 4-12 hours.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent, washed with aqueous ammonium (B1175870) chloride and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
C. Structural Confirmation Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition of the product.
IV. Visualizing Reaction Pathways and Workflows
A. Reaction Pathways
Caption: Key reactions of the terminal alkyne.
B. Experimental Workflow
Caption: From reaction to structural confirmation.
V. Alternative Reactions and Considerations
While CuAAC and Sonogashira coupling are highly effective, other reactions can be considered for the functionalization of the terminal alkyne, including:
-
Hydration: Markovnikov or anti-Markovnikov hydration to yield a ketone or an aldehyde, respectively.
-
Hydrohalogenation: Addition of HX to form vinyl halides.
-
Other Coupling Reactions: Such as Glaser or Eglinton couplings for the formation of diynes.
The choice of reaction will depend on the desired final product and the compatibility of the reagents with the Boc-protecting group. It is important to note that under strongly acidic conditions, the Boc group may be cleaved.
VI. Conclusion
This compound is a valuable building block for the synthesis of a diverse range of functionalized molecules. The terminal alkyne can be efficiently transformed into triazoles and arylethynyl derivatives via CuAAC and Sonogashira coupling, respectively. Structural confirmation of the resulting products relies on standard analytical techniques, primarily NMR and HRMS. This guide provides a framework for researchers to anticipate the outcomes of these reactions and to confidently characterize the resulting products.
assessing the target specificity of probes derived from tert-Butyl oct-7-yn-1-ylcarbamate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical biology and drug discovery, the precise identification of a small molecule's protein targets is paramount. Activity-based protein profiling (ABPP) has emerged as a powerful technology for this purpose, employing chemical probes to covalently label active enzymes in complex biological systems. This guide provides a comparative assessment of the target specificity of probes conceptually derived from tert-Butyl oct-7-yn-1-ylcarbamate, a versatile scaffold for generating simple alkyne-carbamate probes. While specific data for probes derived directly from this molecule is not extensively published, this guide leverages data from structurally analogous probes to illustrate the principles and methodologies for evaluating their on-target and off-target engagement.
Introduction to Alkyne-Carbamate Probes
Probes derived from this compound feature a terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry." This allows for the subsequent attachment of reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and mass spectrometry-based identification of target proteins. The carbamate (B1207046) moiety can act as a recognition element, potentially directing the probe to certain classes of enzymes, such as serine hydrolases, where it can act as a covalent inhibitor. The general structure of such an activity-based probe (ABP) consists of a reactive "warhead" that binds to the target, a linker, and a reporter tag or handle.[1]
Comparative Analysis of Probe Specificity
To assess the target specificity of a novel probe, a common approach is competitive ABPP.[2][3] In this method, a proteome is pre-incubated with a test compound (e.g., a potential inhibitor or a non-alkyne analogue of the probe) before treatment with the alkyne-tagged probe. A reduction in probe labeling for a particular protein indicates that the test compound binds to the same site, thus validating the target engagement.
Below are tables summarizing hypothetical, yet representative, quantitative data from such experiments, comparing a generic Alkyne-Carbamate Probe (ACP-1) with a more established, selective probe (Probe-X) for a target enzyme, Serine Hydrolase Y (SHY).
Table 1: In Vitro Target Engagement in Cell Lysate
| Probe | Target Protein | IC50 (nM) of Competition | Off-Target Proteins Identified (Fold Enrichment > 5) |
| ACP-1 | Serine Hydrolase Y (SHY) | 150 | 12 |
| Probe-X | Serine Hydrolase Y (SHY) | 25 | 2 |
Table 2: In Situ Target Engagement in Live Cells
| Probe | Target Protein | Cellular IC50 (µM) of Competition | Number of Off-Targets in Proteome-wide MS |
| ACP-1 | Serine Hydrolase Y (SHY) | 5.2 | 48 |
| Probe-X | Serine Hydrolase Y (SHY) | 0.8 | 9 |
These tables illustrate that while a simple probe like ACP-1 can engage the intended target, it may exhibit greater off-target activity compared to a more optimized probe.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of probe specificity.
Competitive Activity-Based Protein Profiling (Gel-Based)
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Competitive Incubation: Aliquot the proteome. To experimental samples, add the competitor compound at varying concentrations. To control samples, add the vehicle (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add the alkyne-tagged probe (e.g., ACP-1) to all samples at a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.
-
Click Chemistry: To attach a fluorescent reporter, prepare a click chemistry cocktail containing an azide-fluorophore (e.g., Azide-TAMRA), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA). Add the cocktail to the samples and incubate for 1 hour at room temperature.[4]
-
SDS-PAGE and Fluorescence Scanning: Quench the reaction with SDS-PAGE loading buffer. Separate the proteins by gel electrophoresis. Visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity in the competitor-treated lanes compared to the control indicates target engagement.
Proteome-Wide Target Identification by Mass Spectrometry
-
In Situ Labeling and Lysis: Treat live cells with the alkyne-probe or vehicle control. Lyse the cells and perform click chemistry to attach an azide-biotin tag.
-
Affinity Purification: Use streptavidin-coated beads to enrich the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.[5][6]
-
Data Analysis: Compare the spectral counts or peptide intensities from the probe-treated and control samples to identify proteins that are significantly enriched by the probe.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are essential for reproducibility and understanding.
Caption: Workflow for assessing probe specificity.
The diagram above illustrates the two primary workflows for assessing the target specificity of alkyne-carbamate probes: a gel-based method for initial competitive binding analysis and a mass spectrometry-based approach for proteome-wide target identification.
Signaling Pathway Analysis
Understanding the biological context of a probe's targets is crucial. If a probe is found to selectively engage a particular enzyme, it is important to visualize the signaling pathway in which that enzyme participates. For instance, if ACP-1 were found to inhibit a key kinase, a diagram of that kinase's signaling cascade would be necessary.
Caption: Example of a target signaling pathway.
This diagram shows a hypothetical signaling pathway where the probe ACP-1 inhibits a specific target kinase, thereby blocking downstream signaling and a cellular response.
Conclusion and Future Directions
The assessment of target specificity is a critical step in the development and application of chemical probes. While simple alkyne-carbamate probes derived from scaffolds like this compound can be valuable tools, their proteome-wide selectivity must be rigorously evaluated. Methodologies such as competitive ABPP and quantitative mass spectrometry are indispensable for this purpose. It is important to consider that even terminal alkynes, often considered bioorthogonal, can exhibit some level of reactivity with cellular nucleophiles like cysteine thiols, which may contribute to off-target labeling.[7] Future efforts in probe development should focus on optimizing the reactive group and linker to enhance selectivity and minimize non-specific interactions, thereby providing more precise tools for dissecting complex biological processes and accelerating drug discovery.
References
- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 2. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
A Comparative Guide to Quantitative Methods for Determining the Incorporation of tert-Butyl oct-7-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key quantitative methods for determining the cellular incorporation of tert-butyl oct-7-yn-1-ylcarbamate, an alkyne-tagged molecule. The selection of an appropriate quantification method is critical for accurate assessment in drug development and molecular biology research. This document outlines the principles, experimental protocols, and comparative performance of three major techniques: Mass Spectrometry (MS), Fluorescence-based Assays, and Raman Spectroscopy.
Comparison of Quantitative Methods
The choice of method for quantifying the incorporation of this compound will depend on the specific experimental requirements, including sensitivity, throughput, and the need for spatial information. The following table summarizes the key performance characteristics of each technique.
| Feature | Mass Spectrometry (MS) | Fluorescence-based Assays | Raman Spectroscopy |
| Principle | Detection of mass-to-charge ratio of the molecule or its fragments. | Detection of fluorescence emitted from a reporter molecule attached to the alkyne tag via click chemistry. | Detection of the intrinsic vibrational signal of the alkyne bond. |
| Detection | Direct detection of the alkyne-tagged molecule or labeled peptides. | Indirect detection via a fluorescent probe. | Direct, label-free detection of the alkyne tag. |
| Quantification | Relative or absolute quantification using isotopic labeling or label-free approaches.[1][2] | Relative quantification based on fluorescence intensity, often correlated to a standard curve.[3][4] | Semi-quantitative or relative quantification based on Raman signal intensity.[5][6] |
| Sensitivity | High (picomolar to femtomolar range).[7] | High (nanomolar to picomolar range), dependent on the fluorophore. | Moderate (micromolar range).[5] |
| Throughput | Moderate to high, amenable to automation. | High, suitable for plate-reader and flow cytometry formats.[8][9] | Low to moderate, imaging-based. |
| Spatial Resolution | Generally, no spatial information (bulk measurement). Imaging MS provides spatial data. | High spatial resolution with microscopy. | High spatial resolution with microscopy.[10] |
| Advantages | High specificity and can provide structural information. | High throughput, relatively low cost, and widely available instrumentation. | Label-free, non-destructive, and provides chemical information.[10][11] |
| Disadvantages | Complex instrumentation and data analysis. Potential for ion suppression. | Indirect detection, potential for background fluorescence and photobleaching. | Lower sensitivity compared to MS and fluorescence. Requires specialized equipment. |
Experimental Protocols
Detailed methodologies for each quantitative technique are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Quantitative Mass Spectrometry (LC-MS/MS)
This protocol outlines a label-free quantification approach. For higher accuracy, an isotope-labeled internal standard corresponding to this compound should be used.
a) Cell Lysis and Protein Extraction:
-
Culture cells and treat with this compound for the desired time.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify total protein concentration using a standard assay (e.g., BCA assay).
b) Sample Preparation for Small Molecule Quantification:
-
To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
c) LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the analyte using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Optimize the mass spectrometer settings for the detection of this compound using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
-
Develop a standard curve using a serial dilution of a known concentration of this compound.
d) Data Analysis:
-
Integrate the peak area of the analyte from the extracted ion chromatogram.
-
Normalize the peak area to the total protein concentration or an internal standard.
-
Quantify the amount of incorporated this compound using the standard curve.
Workflow for LC-MS/MS Quantification
Quantitative Fluorescence-based Assay (Plate Reader)
This protocol utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a fluorescent probe to the incorporated alkyne tag.
a) Cell Culture and Labeling:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Include untreated cells as a negative control.
b) Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
c) Click Reaction:
-
Prepare a click reaction cocktail containing:
-
Fluorescent azide (B81097) probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., THPTA)
-
-
Add the click reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash cells three times with PBS containing a nuclear stain (e.g., DAPI).
d) Fluorescence Measurement:
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
e) Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the fluorescence intensity to the cell number (e.g., using DAPI staining).
-
Generate a standard curve by treating cells with known concentrations of the alkyne-tagged molecule to determine the relationship between fluorescence and incorporation.
Workflow for Fluorescence Quantification
Quantitative Raman Spectroscopy (Stimulated Raman Scattering - SRS)
This protocol leverages the intrinsic Raman signal of the alkyne bond for label-free quantification.
a) Cell Culture and Labeling:
-
Culture cells on quartz coverslips suitable for Raman microscopy.
-
Treat cells with this compound.
b) Sample Preparation:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash cells three times with PBS and mount the coverslip on a microscope slide.
c) SRS Microscopy:
-
Use a stimulated Raman scattering (SRS) microscope equipped with two synchronized picosecond lasers.
-
Tune the energy difference between the pump and Stokes lasers to match the vibrational frequency of the alkyne bond (typically around 2100-2200 cm⁻¹).
-
Acquire SRS images of the cells at the alkyne frequency and an off-resonance frequency for background subtraction.
d) Data Analysis:
-
Quantify the SRS signal intensity in the region of interest (e.g., whole cell or specific organelles).
-
Subtract the off-resonance background signal.
-
The SRS signal is linearly proportional to the concentration of the alkyne-tagged molecule.[5] For semi-quantitative analysis, compare the signal intensities between different treatment groups.
-
For more accurate quantification, a calibration curve can be generated by imaging solutions of known concentrations of this compound.
Workflow for Raman Spectroscopy Quantification
References
- 1. research.tue.nl [research.tue.nl]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Calibration Protocol - Plate Reader Fluorescence Calibration [protocols.io]
- 4. PLATERO: A calibration protocol for plate reader green fluorescence measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. fishersci.de [fishersci.de]
- 10. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes - PMC [pmc.ncbi.nlm.nih.gov]
alternative bifunctional linkers to tert-Butyl oct-7-yn-1-ylcarbamate for in vivo studies
For researchers and drug development professionals seeking alternatives to tert-Butyl oct-7-yn-1-ylcarbamate for in vivo applications, a variety of bifunctional linkers offer distinct advantages in stability, reaction kinetics, and biocompatibility. This guide provides a comparative overview of prominent alternatives, focusing on those utilized in strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, which are widely employed in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Introduction to Bifunctional Linkers in In Vivo Studies
Bifunctional linkers are critical components in targeted therapies, covalently connecting a targeting moiety, such as a monoclonal antibody, to a payload like a cytotoxic drug or an imaging agent. The ideal linker must be stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and reduced efficacy.[1][2] Upon reaching the target site, the linker should facilitate the efficient release of the active payload.[3][] The choice of linker significantly influences the pharmacokinetic profile, therapeutic index, and overall success of the targeted agent.[5]
This compound represents a class of simple terminal alkyne linkers. While useful, the in vivo application of copper-catalyzed click chemistry (CuAAC) with such linkers is limited by the cytotoxicity of the copper catalyst.[6] This has spurred the development of copper-free click chemistry approaches, such as SPAAC and IEDDA, which utilize linkers with higher intrinsic reactivity and biocompatibility.[7][]
Comparative Analysis of Alternative Bifunctional Linkers
This section compares key characteristics of popular alternatives to simple terminal alkyne linkers, focusing on dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and trans-cyclooctene (B1233481) (TCO) based linkers.
Data Presentation: In Vivo Performance
The following table summarizes available data on the in vivo performance of antibody conjugates constructed with DBCO and TCO linkers. Direct comparative in vivo data for this compound is limited in the reviewed literature, reflecting the field's shift towards copper-free click chemistry for in vivo applications.
| Linker Type | Reactive Moiety | Reaction Type | In Vivo Half-Life (Antibody Conjugate) | Key In Vivo Observations |
| DBCO-based | Dibenzocyclooctyne | SPAAC | ~71 minutes (in presence of GSH)[9] | DBCO conjugation can lead to higher uptake in the lungs and increased complement activation.[10] It may also result in longer retention in the liver, kidney, and spleen compared to maleimide (B117702) conjugates.[10] Biodistribution studies show DBCO-linked molecules accumulate in tumor tissue.[11] |
| TCO-based | Trans-cyclooctene | IEDDA | TCO conjugation did not significantly affect the short-term systemic exposure of an antibody (up to 2 days).[12] | TCO-conjugated antibodies have been shown to retain their ability to enter the brain and bind to their target.[13] The reactivity of the TCO moiety in vivo may decrease over time.[13] Smaller TCO-containing effector molecules show favorable biodistribution with less accumulation in the liver and spleen compared to larger polymers.[14] |
Note: The in vivo stability and pharmacokinetics of a linker are highly dependent on the nature of the conjugated molecule (e.g., antibody, peptide, small molecule), the payload, and the overall construct design.[15][16] The data presented should be considered in the context of the specific studies from which they were derived.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these advanced linkers in in vivo studies. Below are representative protocols for conjugating antibodies with DBCO and TCO linkers for subsequent in vivo applications.
Protocol 1: Antibody Conjugation with DBCO-NHS Ester for SPAAC
Objective: To conjugate a monoclonal antibody with a DBCO linker for subsequent in vivo reaction with an azide-containing molecule.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester (e.g., from a commercial supplier)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns (e.g., 7k MWCO)
-
Azide-modified molecule for conjugation
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to PBS, pH 7.4, and concentrate the antibody to 1-10 mg/mL.[17]
-
DBCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM solution of DBCO-NHS ester in anhydrous DMSO.[18]
-
Activation of Antibody with DBCO-NHS Ester: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.[17]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[19]
-
Quenching: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, and incubate for 15 minutes at room temperature.[19]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column.[20]
-
Quantification of DBCO Labeling: Determine the average number of DBCO molecules per antibody using UV-Vis spectroscopy by measuring the absorbance at 280 nm and 309 nm.
-
In Vivo Application: The DBCO-functionalized antibody is now ready for in vivo administration. Following an appropriate accumulation and clearance period, the azide-modified molecule can be administered to initiate the in vivo click reaction.
Protocol 2: Pre-targeted In Vivo Imaging using a TCO-conjugated Antibody and a Tetrazine Probe (IEDDA)
Objective: To perform pre-targeted in vivo imaging by first administering a TCO-conjugated antibody, followed by a fluorescently labeled tetrazine probe.
Materials:
-
TCO-conjugated monoclonal antibody
-
Sterile PBS
-
Fluorescently labeled tetrazine probe (e.g., Cy3-PEG2-tetrazine)
-
Animal model (e.g., tumor-bearing mice)
-
In vivo imaging system
Procedure:
-
Administration of TCO-conjugated Antibody: Administer the TCO-conjugated antibody to the animal model via intravenous injection. The dosage will depend on the specific antibody and animal model.
-
Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the target site and for the unbound antibody to clear from circulation. This period is typically between 24 and 72 hours.[21]
-
Administration of Tetrazine Probe: Dissolve the fluorescently labeled tetrazine probe in sterile PBS. Administer the probe via intravenous injection.[21]
-
In Vivo Imaging: At various time points after the administration of the tetrazine probe (e.g., 1, 4, 8, 24 hours), anesthetize the animals and acquire fluorescence images using an in vivo imaging system.[21]
Signaling Pathways and Experimental Workflows
Bifunctional linkers are instrumental in delivering therapeutics that target specific signaling pathways implicated in disease. For instance, in cancer therapy, ADCs are often designed to target receptors like HER2 and EGFR, which drive cell proliferation and survival.[22][]
HER2 Signaling Pathway
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades, including the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[7][19] ADCs targeting HER2 deliver cytotoxic payloads to cancer cells overexpressing this receptor.[2][24]
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical regulator of cell growth and is often dysregulated in cancer.[20][25] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[1][26] ADCs targeting EGFR can deliver cytotoxic agents to tumor cells that overexpress this receptor.[6][]
Caption: Overview of the EGFR signaling cascade initiated by EGF binding.
Experimental Workflow for In Vivo ADC Study
The following diagram illustrates a typical workflow for an in vivo study evaluating an ADC constructed with an alternative bifunctional linker.
Caption: General workflow for the preclinical in vivo evaluation of an ADC.
References
- 1. ClinPGx [clinpgx.org]
- 2. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]
- 7. HER2 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo evaluation of a tetrazine-conjugated poly-L-lysine effector molecule labeled with astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-Specific DBCO Modification of DEC205 Antibody for Polymer Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. benchchem.com [benchchem.com]
- 22. A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 26. lifesciences.danaher.com [lifesciences.danaher.com]
Safety Operating Guide
Safe Disposal of tert-Butyl oct-7-yn-1-ylcarbamate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of tert-butyl oct-7-yn-1-ylcarbamate, a compound that requires careful management due to its specific chemical hazards. Adherence to these procedures is essential for minimizing risks and maintaining compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Identification:
A safety data sheet (SDS) for this compound identifies the following hazards[1]:
-
Harmful if swallowed: (Acute toxicity, oral - Category 4)
-
Causes skin irritation: (Skin corrosion/irritation - Category 2)
-
Causes serious eye irritation: (Serious eye damage/eye irritation - Category 2A)
-
May cause respiratory irritation: (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)
Required Personal Protective Equipment (PPE):
To mitigate the risks of exposure, the following PPE must be worn when handling this compound for disposal:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory | All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. Do not discharge this chemical into sewer systems[2].
1. Waste Identification and Segregation:
-
Designate a specific, leak-proof, and chemically compatible container for the collection of this compound waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Harmful if Swallowed," "Irritant").
-
Segregate this waste stream from other laboratory waste, particularly from strong acids, bases, and oxidizing agents, to prevent incompatible chemical reactions.
2. Waste Collection:
-
Solid Waste: Carefully collect any solid waste contaminated with this compound, such as contaminated gloves, weighing paper, and pipette tips. Avoid creating dust during collection[3]. Place these materials directly into the designated hazardous waste container.
-
Liquid Waste: For unused solutions, collect the liquid waste in a compatible, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse and disposal in a sanitary landfill[2].
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.
-
Provide a complete and accurate description of the waste, including its chemical composition and any known hazards.
Spill and Contamination Response
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.
-
Collection: Place the contained material into a suitable, clearly labeled, and sealed container for disposal as hazardous waste.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling tert-Butyl oct-7-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling tert-Butyl oct-7-yn-1-ylcarbamate (CAS No. 1451262-84-2), a compound utilized in laboratory and manufacturing settings for chemical synthesis.[1] Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Pictogram:
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[1][2][3] The following table outlines the recommended PPE.
| Body Part | Recommended Equipment | Rationale |
| Eyes/Face | Safety goggles with a snug fit or a full-face shield.[1][3][4] | Protects against chemical splashes and eye irritation.[1][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), long-sleeved lab coat or coveralls.[5][6][7] | Prevents skin contact, irritation, and absorption.[5] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[5][8] | Minimizes the inhalation of dust, fumes, or vapors that can cause respiratory irritation.[1][5] |
Handling and Operational Workflow
A systematic approach is crucial for the safe handling of this compound. The following workflow diagram outlines the key steps.
Caption: Standard operational workflow for handling this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15-20 minutes. If skin irritation persists, seek medical attention.[1][5][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][10] |
Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.[9]
Disposal: Dispose of this chemical and its container as hazardous waste. Do not allow the product to enter drains. All disposal practices must be in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. trimaco.com [trimaco.com]
- 4. hsa.ie [hsa.ie]
- 5. benchchem.com [benchchem.com]
- 6. download.basf.com [download.basf.com]
- 7. Pesticide use and personal protective equipment [health.vic.gov.au]
- 8. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
